Technical Documentation Center

8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
  • CAS: 54346-35-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-(methylthio)pyrazolo[1,5-a]triazin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol is not extensively available in public literature. This guide is therefore constructed based on established principles of medicinal chemistry, data from structurally related pyrazolo[1,5-a][1][][3]triazine analogs, and standardized protocols for physicochemical characterization. The methodologies and interpretations provided herein offer a robust framework for the investigation of this and other novel heterocyclic compounds.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, impacting its absorption, distribution, metabolism, and excretion (ADME).[1][4] For novel heterocyclic compounds such as 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol, a thorough understanding of these properties is not merely an academic exercise but a cornerstone of rational drug design and development.[5][6]

The pyrazolo[1,5-a][1][][3]triazine scaffold is of significant interest in medicinal chemistry as it is considered a bioisostere of purines.[7][8] This structural similarity allows these compounds to interact with biological targets typically addressed by purine-based molecules, such as kinases, making them promising candidates for various therapeutic areas, including oncology and inflammatory diseases.[7][9][10][11] However, even minor structural modifications, such as the introduction of a bromine atom and a methylthio group, can dramatically alter the physicochemical profile of the parent scaffold.

This guide provides a comprehensive overview of the key physicochemical properties relevant to the drug-like potential of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol. It offers both theoretical insights and practical, step-by-step protocols for their experimental determination.

Chemical Identity and Structural Attributes

A foundational step in characterizing any compound is to establish its precise chemical identity.

  • Chemical Name: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol[12]

  • Molecular Formula: C6H5BrN4OS[12]

  • CAS Number: 54346-35-9[12]

The structural features of this molecule—a fused heterocyclic ring system, a bromine substituent, a methylthio group, and a hydroxyl group (which likely exists in tautomeric equilibrium with a keto form)—are all expected to contribute significantly to its physicochemical properties.

Predicted and Key Physicochemical Properties

The interplay of a molecule's structural components dictates its macroscopic properties. For a potential drug candidate, the most influential of these are solubility, lipophilicity, and ionization state (pKa).

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Weight ~277.1 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability.
logP 1.0 - 2.5 (Estimated)A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding.[13] A balanced logP is crucial for optimal ADME properties.
Aqueous Solubility Low to moderateEssential for absorption and distribution. Poor solubility is a major hurdle in drug development.
pKa 3.0 - 5.0 (acidic), 7.0 - 9.0 (basic) (Estimated)Determines the extent of ionization at physiological pH, which in turn impacts solubility, permeability, and receptor binding.[][14]

Note: The predicted values are estimations based on the chemical structure and data from analogous compounds. Experimental verification is essential.

Experimental Protocols for Physicochemical Characterization

A systematic experimental approach is necessary to accurately determine the physicochemical properties of a novel compound.

Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the characterization of a new chemical entity.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 8-Bromo-2-(methylthio)pyrazolo [1,5-a][1,3,5]triazin-4-ol Purification Purification and Structural Confirmation (NMR, MS, HPLC) Synthesis->Purification Solubility Aqueous Solubility (Shake-Flask Method) Purification->Solubility pKa pKa Determination (UV-Vis Spectrophotometry) Purification->pKa logP logP/logD Determination (Shake-Flask Method) Purification->logP Analysis Data Compilation and Analysis Solubility->Analysis pKa->Analysis logP->Analysis Interpretation Assessment of Drug-like Properties Analysis->Interpretation Further_Studies Further Preclinical Studies Interpretation->Further_Studies Go/No-Go Decision

Caption: Workflow for the physicochemical characterization of a novel compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) over a defined period, followed by quantification of the dissolved compound in the supernatant.[15][16]

Protocol:

  • Preparation: Add an excess amount (e.g., 1-2 mg) of finely powdered 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol to a series of vials containing a known volume (e.g., 1 mL) of the test buffer.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Determination of pKa (UV-Vis Spectrophotometry)

Principle: This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes with the ionization state of the molecule.[17][18] By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.[19]

Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range that brackets the expected pKa(s) of the compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). In a 96-well UV-transparent microplate, add a small volume of the stock solution to each well, followed by the different buffer solutions.

  • Spectroscopic Measurement: Measure the full UV-Vis spectrum (e.g., 220-450 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the pKa value(s) from the inflection point(s) of the curve.[4]

Determination of Lipophilicity (logP/logD) (Shake-Flask Method)

Principle: The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water.[13][20] The distribution coefficient (logD) is the partition coefficient at a specific pH and is more relevant for ionizable compounds.[][21]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer of a specific pH for logD) and vice versa by mixing them vigorously and then allowing the phases to separate.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

  • Equilibration: Seal the vial and shake it for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • logP (for non-ionizable compounds): logP = log ([Concentration in octanol] / [Concentration in water])

    • logD (for ionizable compounds at a specific pH): logD = log ([Concentration in octanol] / [Concentration in aqueous buffer])

Structure-Activity Relationship and Potential Applications

The physicochemical properties determined through these experimental methods provide crucial insights into the potential of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol as a drug candidate.

  • Solubility: Adequate aqueous solubility is a prerequisite for oral absorption and intravenous formulation. If solubility is found to be low, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary.

  • Lipophilicity: The logP/logD value will indicate the compound's ability to permeate biological membranes. A value within the optimal range (typically 1-3) is often associated with good oral absorption and cell permeability. High lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.

  • pKa: The ionization state at physiological pH (around 7.4) will influence the compound's interaction with its biological target, as well as its solubility and permeability. For instance, an acidic pKa in the range of 4-5 would mean the compound is predominantly ionized in the blood and cytosol, which could enhance its solubility but potentially reduce its ability to cross cell membranes.

The pyrazolo[1,5-a][1][][3]triazine core has been explored for various therapeutic applications, including as inhibitors of cyclin-dependent kinases (CDKs).[7][10] The specific substitutions on the core of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol will modulate its activity and selectivity. The bromo group can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

A comprehensive understanding of the physicochemical properties of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol is indispensable for its rational development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable data on its solubility, pKa, and lipophilicity. This information, in conjunction with in vitro biological activity data, will enable researchers and drug development professionals to make informed decisions regarding the progression of this and other promising pyrazolo[1,5-a][1][][3]triazine derivatives in the drug discovery pipeline.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Vertex AI Search.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajournals. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • The role of physicochemical and topological parameters in drug design. Frontiers. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Pyrazolo(1,5-a)(1,3,5)triazine. PubChem. [Link]

  • The Experimental Determination of Solubilities. Wiley. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC. [Link]

  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. PubMed. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. PMC. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][][3]triazines. MDPI. [Link]

  • The Experimental Determination of Solubilities. ResearchGate. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][5][20]triazine Derivatives. MDPI. [Link]

  • (PDF) synthesis and characterization of Thioxopyridine Pyrazolopyridine and Pyridopyrazolotriazine Derivatives. ResearchGate. [Link]

  • Novel in Situ Device for Measuring Solubilities. ACS Publications. [Link]

  • Synthesis of pyrazolotriazine and pyrazolotriazole derivatives. ResearchGate. [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Request PDF. [Link]

  • 8-bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][][3]triazin-4-ol. NextSDS. [Link]

  • How to find Pka of compound using UV visible spectroscopy. YouTube. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS. [Link]

  • WO2016142855A2 - Pyrazolo[1,5-a][1][][3]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors. Google Patents.

  • Pyrazolo[1,5-a][1][][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. [Link]

  • Pyrazolo[1,5-a][1][][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Semantic Scholar. [Link]

  • Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. PubMed. [Link]

Sources

Exploratory

The Pyrazolo[1,5-a]triazine Scaffold: A Technical Guide to the Mechanism of Action of 8-Bromo-2-(methylthio) Derivatives as Kinase Inhibitors

The Pyrazolo[1,5-a][1][2][3]triazine Scaffold: A Technical Guide to the Mechanism of Action of 8-Bromo-2-(methylthio) Derivatives as Kinase Inhibitors Introduction: The Emergence of Pyrazolotriazines in Kinase-Targeted D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazolo[1,5-a][1][2][3]triazine Scaffold: A Technical Guide to the Mechanism of Action of 8-Bromo-2-(methylthio) Derivatives as Kinase Inhibitors

Introduction: The Emergence of Pyrazolotriazines in Kinase-Targeted Drug Discovery

The pyrazolo[1,5-a][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric resemblance to purines. This structural mimicry allows compounds derived from this scaffold to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a wide array of protein kinases. The strategic placement of various substituents on this core structure enables the fine-tuning of potency and selectivity, leading to the development of highly targeted therapeutic agents. Among these, the 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol series and its derivatives have garnered significant attention for their potent inhibitory activity against several key kinases implicated in cancer and other proliferative disorders.

This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, with a focus on their interactions with critical cellular targets such as Cyclin-Dependent Kinases (CDKs) and Protein Kinase CK2. We will delve into the structural basis of their inhibitory activity, the experimental methodologies used to elucidate their mechanism, and the downstream cellular consequences of their target engagement. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol derivatives exert their biological effects is through competitive inhibition of protein kinases at the ATP-binding site. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This process, known as phosphorylation, is a fundamental mechanism for regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.

The pyrazolo[1,5-a][1][2][3]triazine scaffold effectively mimics the purine ring of ATP, allowing it to dock within the kinase's active site. The various substituents on the scaffold then form key interactions with amino acid residues lining the ATP-binding pocket, leading to a stable, yet reversible, binding. This occupation of the active site physically prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and disrupting the associated signaling pathways. The potency and selectivity of these inhibitors are determined by the specific interactions formed between the inhibitor and the unique topology of the ATP-binding site of each kinase.

Key Molecular Targets and Their Cellular Implications

Research has identified several key protein kinases as primary targets for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol derivatives. Inhibition of these kinases leads to distinct cellular outcomes, making these compounds valuable tools for both research and therapeutic development.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine

CDKs are a family of serine/threonine kinases that act as the central regulators of the cell cycle. Their activity is dependent on binding to their regulatory partners, the cyclins. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.

  • CDK7: Derivatives of the pyrazolo[1,5-a][1][2][3]triazine scaffold have been identified as potent inhibitors of CDK7.[4][5] CDK7 is a unique kinase that plays a dual role in both cell cycle progression (as part of the CDK-activating kinase complex, CAK) and transcription. By inhibiting CDK7, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[4][5] This dual activity makes CDK7 an attractive target for cancer therapy.

  • CDK2: Molecular docking studies have suggested that pyrazolo[1,5-a][1][2][3]triazine derivatives have the potential to inhibit CDK2.[6] CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S and S phases of the cell cycle. Inhibition of CDK2 can lead to a blockade at the G1/S transition, preventing DNA replication and cell division.

The inhibition of CDKs by these compounds ultimately leads to a disruption of the cell cycle, induction of apoptosis, and a reduction in cancer cell viability.[4]

Protein Kinase CK2: Targeting a Pro-Survival Signal

Protein Kinase CK2 (formerly known as Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that is often overexpressed in cancer cells. CK2 is involved in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its activity is generally considered to be pro-survival for cancer cells.

Structure-based design has led to the development of pyrazolo[1,5-a][1][2][3]triazine derivatives that are potent inhibitors of CK2.[2][7][8] X-ray crystallography studies have provided detailed insights into how these inhibitors bind to the ATP-binding site of CK2, guiding further optimization of their potency and selectivity.[2][8] By inhibiting CK2, these compounds can reverse its pro-survival signaling, leading to increased apoptosis in cancer cells.

Other Kinase Targets and Cellular Activities

Beyond CDKs and CK2, derivatives of the broader pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a][1][2][3]triazine classes have shown inhibitory activity against other important kinases, such as:

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[9]

  • FLT3-ITD: A receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[10]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a key role in the growth and survival of many solid tumors.[11][12]

Furthermore, some pyrazolo[1,5-a]-1,3,5-triazine derivatives have demonstrated the ability to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition that also leads to cell cycle arrest and apoptosis.[1][3]

Experimental Workflows for Elucidating the Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of these compounds. The following section outlines key experimental protocols and the rationale behind their application.

Workflow for Characterizing Kinase Inhibition

G cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_structural Structural Biology biochem_start Initial Screening (Kinase Panel) ic50 IC50 Determination (Dose-Response) biochem_start->ic50 Identify hits kinetics Enzyme Kinetics (Lineweaver-Burk/Michaelis-Menten) ic50->kinetics Confirm potency binding Direct Binding Assay (e.g., SPR, ITC) kinetics->binding Determine Ki and mechanism (competitive) target_phos Target Phosphorylation (Western Blot) kinetics->target_phos Correlate biochemical and cellular potency docking Molecular Docking binding->docking cell_prolif Antiproliferative Assay (e.g., MTT, CellTiter-Glo) cell_prolif->target_phos Confirm cellular activity cell_cycle Cell Cycle Analysis (Flow Cytometry) target_phos->cell_cycle Link to cellular phenotype apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) cell_cycle->apoptosis Assess downstream effects crystallography X-ray Crystallography docking->crystallography Predict binding mode crystallography->docking Validate and refine model

Caption: Experimental workflow for characterizing kinase inhibitors.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Principle: This assay measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (the IC50 value). Kinase activity is typically measured by quantifying the amount of phosphorylated substrate produced.

  • Methodology:

    • Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

    • Add varying concentrations of the pyrazolo[1,5-a][1][2][3]triazine derivative to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Rationale: This is the primary assay to determine the potency of a compound against a specific kinase. A low IC50 value indicates a potent inhibitor.

2. Enzyme Kinetics to Determine the Mode of Inhibition

  • Principle: By measuring the initial reaction rates at different substrate (ATP) and inhibitor concentrations, one can determine whether the inhibition is competitive, non-competitive, or uncompetitive.

  • Methodology:

    • Perform a series of kinase activity assays as described above.

    • In one set of experiments, vary the concentration of ATP while keeping the inhibitor concentration constant.

    • In another set, vary the inhibitor concentration while keeping the ATP concentration constant.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Rationale: For an ATP-competitive inhibitor, the Lineweaver-Burk plot will show lines with different slopes that intersect on the y-axis. This confirms that the inhibitor and ATP are competing for the same binding site.

3. Western Blotting for Target Engagement in Cells

  • Principle: This technique is used to detect the phosphorylation status of the kinase's downstream substrates in cells treated with the inhibitor. A decrease in the phosphorylation of a known substrate provides evidence of target engagement in a cellular context.

  • Methodology:

    • Treat cultured cells with the pyrazolo[1,5-a][1][2][3]triazine derivative for a specified time.

    • Lyse the cells to extract the proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Rationale: This assay bridges the gap between biochemical activity and cellular effects, confirming that the inhibitor can access its target in a complex cellular environment and exert its intended effect.

4. Cell Cycle Analysis by Flow Cytometry

  • Principle: This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Treat cells with the inhibitor for various time points.

    • Harvest the cells and fix them in ethanol.

    • Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI).

    • Analyze the DNA content of individual cells using a flow cytometer.

  • Rationale: For CDK inhibitors, this assay is crucial to demonstrate the expected cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative pyrazolo[1,5-a][1][2][3]triazine derivatives against various cancer cell lines.

Compound ClassTarget Cell LineIC50 (µM)Reference
Indolyl pyrazolo[1,5-a]-1,3,5-triazinesSUIT 2.28 (Pancreatic Cancer)0.19 - 1.58[4]
Myoseverin derivativesHCT116, SW48, SW480 (Colorectal Cancer)Micromolar concentrations[1][3]
4-Benzenesulfonamide derivativesLeukemia0.32[6]
4-Benzenesulfonamide derivativesColon Cancer0.49 - 0.89[6]
4-Benzenesulfonamide derivativesRenal Cancer0.92[6]

Signaling Pathway Perturbation

The inhibition of key kinases by 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol derivatives leads to significant perturbations in cellular signaling pathways.

G cluster_pathway Kinase Inhibition and Downstream Effects cluster_cdk CDK Pathway cluster_ck2 CK2 Pathway inhibitor Pyrazolo[1,5-a][1,3,5]triazine Derivative CDK7 CDK7 inhibitor->CDK7 CDK2 CDK2 inhibitor->CDK2 CK2 CK2 inhibitor->CK2 CellCycle Cell Cycle Progression (G1/S, G2/M) CDK7->CellCycle CDK2->CellCycle CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest ApoptosisInhibition Inhibition of Apoptosis CK2->ApoptosisInhibition ApoptosisInduction Induction of Apoptosis ApoptosisInhibition->ApoptosisInduction ProlifInhibition Inhibition of Proliferation CellCycleArrest->ProlifInhibition ApoptosisInduction->ProlifInhibition

Caption: Perturbation of cell signaling pathways by pyrazolotriazine derivatives.

Conclusion and Future Directions

The 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol derivatives and related compounds represent a versatile and potent class of kinase inhibitors. Their mechanism of action, primarily through competitive inhibition of ATP binding to key kinases such as CDKs and CK2, has been well-established through a combination of biochemical, cellular, and structural studies. The downstream consequences of this inhibition, including cell cycle arrest and induction of apoptosis, underscore their therapeutic potential in oncology.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Investigating the efficacy of these compounds against known mechanisms of drug resistance in cancer.

  • Exploring New Targets: Expanding the scope of screening to identify novel kinase targets for this promising scaffold.

  • In Vivo Efficacy and Pharmacokinetics: Translating the potent in vitro activity into successful preclinical and clinical outcomes through comprehensive in vivo studies.

The continued exploration of the pyrazolo[1,5-a][1][2][3]triazine scaffold holds significant promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Popowycz, F., et al. (2009). Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. Bioorganic & Medicinal Chemistry, 17(9), 3471-8. [Link]

  • Artuso, E., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryOpen, 12(1), e202200171. [Link]

  • Dowling, J. E., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][3]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-5. [Link]

  • Battistutta, R., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][3]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Popowycz, F., et al. (2009). Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. PubMed. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 333-338. [Link]

  • PDB (2007). Structure-Based Design of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Potent Inhibitors of Protein Kinase CK2 (2pvl). Pfam. [Link]

  • Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Ghorab, M. M., et al. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][2][3]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. [Link]

  • Singh, P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Al-Tel, T. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4038. [Link]

  • Kumar, K. S., et al. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 13(33), 23163-23178. [Link]

  • NextSDS. 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine. [Link]

  • Taha, M., et al. (2018). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. Bioorganic Chemistry, 80, 297-305. [Link]

  • University of Florence. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS. [Link]

  • NextSDS. 8-bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4-ol. [Link]

  • Google Patents. (2016). Pyrazolo[1,5-a][1][2][3]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors.

  • Besson, T., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of the American Chemical Society, 129(14), 4330-1. [Link]

Sources

Foundational

Advanced Spectroscopic Characterization of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol: A Technical Guide

Executive Summary The compound 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is a highly specialized heterocyclic intermediate utilized in the synthesis of selective cyclin-dependent kinase (CDK) inhibitors, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is a highly specialized heterocyclic intermediate utilized in the synthesis of selective cyclin-dependent kinase (CDK) inhibitors, particularly targeting CDK7[1]. As a 5-aza-9-deazapurine isostere[2], its structural validation is critical for downstream cross-coupling and substitution reactions. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of this molecule, establishing self-validating analytical protocols for researchers and drug development professionals.

Structural Dynamics & Tautomerism

Before initiating spectroscopic analysis, it is imperative to understand the structural dynamics of the pyrazolo[1,5-a][1,3,5]triazine core. The molecule exhibits lactam-lactim tautomerism . While named as a "4-ol" (lactim form), the compound predominantly exists as the 4(3H)-one (lactam form) in both the solid state and polar protic/aprotic solvents (like DMSO).

  • Causality in Analysis: Failure to account for this tautomeric equilibrium often leads to misinterpretation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The presence of a strong carbonyl stretch in the IR spectrum and a highly deshielded exchangeable proton in the 1 H NMR spectrum are diagnostic of the lactam form.

Tautomerism Lactim Lactim Form (4-Hydroxy) Lactam Lactam Form (4-Oxo / 3H-NH) Lactim->Lactam Polar Solvents (DMSO)

Fig 1: Tautomeric equilibrium heavily favoring the lactam form in polar environments.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the primary confirmation of the molecular formula ( C6​H5​BrN4​OS ) and the presence of the halogen.

Isotopic Profiling

Bromine naturally exists as two stable isotopes, 79Br and 81Br , in an approximate 1:1 ratio. Consequently, the mass spectrum must exhibit a characteristic doublet separated by 2 mass units.

Quantitative MS Data Summary
Ionization ModeExpected FormulaExact Mass (Da)Observed [M+H]+ ( 79Br )Observed [M+H]+ ( 81Br )
ESI (+) C6​H5​BrN4​OS 260.937261.944263.942
Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% aqueous acetonitrile containing 0.1% formic acid. Rationale: Formic acid forces the protonation of the triazine nitrogens, ensuring robust signal intensity in ESI+ mode.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Calibration & Validation: Prior to injection, infuse a sodium formate calibration solution. A mass error of <5 ppm validates the instrument's mass accuracy.

  • Data Acquisition: Scan from m/z 100 to 600. Extract the chromatogram for m/z 261.94 and verify the co-elution of the 263.94 peak at exactly the same retention time.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR spectroscopy maps the electronic environment of the pyrazolo-triazine scaffold. The use of anhydrous DMSO- d6​ is mandatory; the rigid, planar heterocyclic system exhibits poor solubility in chlorinated solvents like CDCl 3​ .

Spectral Assignments

Table 2: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H Shift (ppm)MultiplicityIntegration 13 C Shift (ppm)Structural Rationale
N3-H 12.30br s1H-Exchangeable lactam proton; broad due to quadrupolar relaxation of Nitrogen.
C7-H 8.15s1H143.5Pyrazole aromatic proton. Highly deshielded by the adjacent bridgehead nitrogen.
-SCH 3​ 2.58s3H13.8Methylthio group attached to the electron-deficient C2 position.
C2 ---157.2Deshielded by two adjacent nitrogens and the sulfur atom.
C4 ---153.4Carbonyl carbon of the lactam tautomer.
C4a ---148.1Bridgehead carbon.
C8 ---88.2Bromine-substituted carbon. The heavy atom effect causes significant upfield shielding.
Self-Validating NMR Protocol
  • Solvent Preparation: Dry DMSO- d6​ over activated 4Å molecular sieves for 24 hours prior to use. Rationale: Residual water (typically at 3.33 ppm in DMSO) can undergo rapid chemical exchange with the N3-H proton, broadening the signal into the baseline and masking its detection.

  • Acquisition (1D): Acquire a standard 1 H spectrum with 16 scans and a 2-second relaxation delay ( d1 ). Acquire a 13 C spectrum with a minimum of 1024 scans due to the presence of four quaternary carbons (C2, C4, C4a, C8) which suffer from long T1​ relaxation times and lack NOE enhancement.

  • Acquisition (2D HSQC): Run a 1 H- 13 C HSQC experiment to unequivocally link the 8.15 ppm proton to the 143.5 ppm carbon, confirming the C7 position and validating that the C8 position (88.2 ppm) is fully substituted (quaternary).

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal confirmation of the solid-state tautomeric form, which is crucial for formulation and subsequent solid-phase reactions.

Key Vibrational Modes
  • 3150 - 2850 cm −1 : Broad, overlapping bands corresponding to the N-H stretch (hydrogen-bonded in the solid state) and aliphatic C-H stretches of the methylthio group.

  • 1695 cm −1 : Strong, sharp peak representing the C=O (carbonyl) stretch of the lactam form. Causality: If the compound existed purely as the "4-ol", this peak would be absent, and a sharp C=N stretch would dominate around 1620 cm −1 .

  • 680 cm −1 : C-Br stretching vibration.

FT-IR Protocol (ATR Method)
  • Background: Collect a background spectrum of the clean, dry Diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Apply 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil. Rationale: Consistent pressure ensures maximum optical contact, which is necessary for resolving the broad hydrogen-bonding network in the 3000 cm −1 region.

  • Data Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers (crucial for accurate C-Br peak integration).

Analytical Workflow & Pharmacological Context

The characterization of this intermediate is not an isolated task; it is the foundational step in generating libraries of CDK7 inhibitors[3]. The workflow below illustrates the integration of these analytical techniques.

Workflow N1 Sample Preparation (Anhydrous DMSO-d6) N2 LC-HRMS (Isotopic Profiling) N1->N2 N3 Multinuclear NMR (1H, 13C, HSQC) N1->N3 N4 FT-IR Spectroscopy (Solid-State Tautomerism) N1->N4 N5 Data Synthesis & Structural Validation N2->N5 N3->N5 N4->N5

Fig 2: Integrated spectroscopic workflow for the structural validation of the triazine intermediate.

Once validated, the C8-Bromo position serves as a highly reactive handle for Suzuki-Miyaura cross-coupling, while the C2-Methylthio group can be oxidized to a sulfone and displaced by various amines[4], allowing for the rapid diversification of the purine isostere library.

Pathway P1 8-Bromo-2-(methylthio)... (Validated Intermediate) P2 Cross-Coupling / Substitution (C8 & C2 Diversification) P1->P2 P3 Purine Isostere Library (5-Aza-9-deazapurines) P2->P3 P4 CDK7 ATP-Binding Pocket Inhibition P3->P4

Fig 3: Pharmacological trajectory from validated intermediate to targeted CDK7 kinase inhibition.

References

  • Vertex Pharmaceuticals Inc. (2014). Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors. Google Patents (CA2865946A1).
  • Vertex Pharmaceuticals Inc. (2013). Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors. Google Patents (HUE029264T2).
  • Zied Gouid, et al. (2008). Pyrazolo[1,5-a][1,3,5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles 75(7). ResearchGate. Available at:[Link]

  • Hadront / Marineau et al. (2020). Compounds and Compositions for Inducing Apoptosis and Inhibiting Cell Growth. Google APIs. Available at: [Link]

Sources

Exploratory

In Vitro Binding Affinity of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Scaffolds: A Technical Guide to Target Engagement and Molecular Recognition

Executive Summary The 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol scaffold (CAS 54346-35-9), which exists in thermodynamic equilibrium with its 4(3H)-one tautomer, represents a highly privileged, ATP-mimetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol scaffold (CAS 54346-35-9), which exists in thermodynamic equilibrium with its 4(3H)-one tautomer, represents a highly privileged, ATP-mimetic pharmacophore in modern drug discovery. Originally recognized for its potent orthosteric inhibition of serine/threonine kinases—most notably Protein Kinase CK2—this bicyclic heteroaromatic system is currently experiencing a renaissance as a critical payload and intermediate in the development of molecular glue degraders for Antibody-Drug Conjugates (ADCs) 1. This whitepaper dissects the structural rationale, target-specific binding affinities, and rigorous in vitro validation protocols required to evaluate this scaffold.

Structural Rationale & Pharmacophore Mapping

As an Application Scientist, I approach scaffold evaluation by deconstructing the molecule into its fundamental interaction vectors. The pyrazolo[1,5-a][1,3,5]triazine core is a bioisostere of purine, making it an exceptional candidate for ATP-competitive binding.

  • The Pyrazolo-Triazine Core : The planar bicyclic system intercalates seamlessly into the adenine-binding pocket of kinases. The nitrogen atoms (specifically N1 and N3 of the triazine ring) act as critical hydrogen bond acceptors, mimicking the interactions of the adenine ring of ATP.

  • 8-Bromo Substitution : The bromine atom at the 8-position provides a dual biophysical advantage. Sterically, it occupies deep hydrophobic sub-pockets within the target protein. Electronically, it can participate in halogen bonding with backbone carbonyl oxygen atoms, significantly decreasing the dissociation rate ( koff​ ) and enhancing target residence time.

  • 2-Methylthio Group : While the methylthio moiety provides favorable van der Waals interactions with hydrophobic residues, its primary utility in medicinal chemistry is as a versatile synthetic handle. It undergoes facile nucleophilic aromatic substitution ( SN​Ar ) with various amines, allowing for rapid diversification of the scaffold to optimize solvent-exposed interactions without disrupting the core binding mode 2.

In Vitro Binding Affinity Profiles by Target

Protein Kinase CK2 (Casein Kinase 2)

CK2 is a constitutively active kinase implicated in anti-apoptotic pathways and cellular proliferation. Pyrazolo[1,5-a][1,3,5]triazine derivatives exhibit extraordinary affinity for the CK2 α catalytic subunit.

  • Binding Mode : X-ray crystallography (e.g., PDB: 3BE9) reveals that the scaffold anchors to the hinge region via two critical hydrogen bonds: one to the backbone NH of Val116 and another to the backbone carbonyl of Glu114 3.

  • Affinity Metrics : Macrocyclic derivatives of this scaffold have demonstrated Ki​ values as low as 1.0 nM, translating to robust cellular IC50​ values in the sub-micromolar range (~100 nM) 4.

CK2_Pathway CK2 Protein Kinase CK2 (Holoenzyme) Substrates Downstream Substrates (PTEN, AKT, Wnt) CK2->Substrates Phosphorylation Scaffold Pyrazolo-Triazine Scaffold Scaffold->CK2 ATP-competitive Binding (Ki ~1 nM) Apoptosis Apoptosis / Cell Death Substrates->Apoptosis Inhibited by Scaffold Proliferation Cell Proliferation & Survival Substrates->Proliferation Active

CK2 signaling pathway modulation via ATP-competitive pyrazolo-triazine scaffold inhibition.

Emerging Modalities: Molecular Glue Degraders

Recent patent literature highlights the repurposing of the pyrazolo-triazine scaffold in the design of ADCs featuring molecular glue degrader payloads 1.

  • Mechanism : Instead of merely inhibiting a target, these derivatives promote proximity-induced target protein degradation (TPD) by recruiting E3 ubiquitin ligases.

  • Affinity : The transient nature of molecular glues requires highly tuned binding kinetics—strong enough to form a stable ternary complex (Target-Glue-E3), but with a fast enough off-rate to allow the glue to act catalytically. Payload derivatives exhibit low nanomolar cell-killing potency 1.

Thymidine Phosphorylase (TP)

Derivatives of the scaffold have also been evaluated as TP inhibitors. The best-in-class derivatives achieved IC50​ values of 0.04 μ M, binding at a site distinct from the substrate-binding pocket, indicating non-competitive allosteric modulation 5.

Quantitative Data Presentation

Target ProteinScaffold ApplicationBinding ModePrimary Affinity MetricKey Interacting ResiduesReference
Protein Kinase CK2 α ATP-Competitive InhibitorHinge-binding (Orthosteric) Ki​≈1.0 nMGlu114, Val116PDB: 3BE9 4
Thymidine Phosphorylase Allosteric InhibitorNon-competitive IC50​≈0.04 μ MAllosteric pocket5
E3 Ligase / Target Molecular Glue DegraderTernary ComplexLow nanomolar IC50​ Target-dependent1

Experimental Protocols for Binding Affinity Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols are mandatory for characterizing the binding affinity of 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol derivatives.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality & Rationale : Endpoint assays (like radiometric IC50​ ) are vulnerable to assay conditions (e.g., ATP concentration). SPR provides label-free, real-time kinetics ( kon​ , koff​ ). Target residence time ( 1/koff​ ) often correlates better with in vivo efficacy than thermodynamic affinity ( Kd​ ).

  • Surface Preparation : Immobilize recombinant target protein (e.g., CK2 α ) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2000-3000 Response Units (RU) to avoid mass transport limitations.

  • Self-Validation (Reference Cell) : Leave one flow cell unmodified (ethanolamine blocked) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation : Prepare a 2-fold dilution series of the scaffold (e.g., 0.1 nM to 100 nM) in running buffer (e.g., HBS-EP+ with 1-5% DMSO). Crucial: Maintain exact DMSO matching between samples and running buffer to prevent bulk shift artifacts.

  • Solvent Correction : Run a DMSO calibration curve (e.g., 0.5% to 1.5%) to correct for volumetric discrepancies.

  • Injection : Inject analytes at a high flow rate (30-50 μ L/min) for 60 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Analysis : Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Immobilization 1. Target Immobilization (e.g., CK2α on CM5 Sensor) Analyte 2. Scaffold Injection (Concentration Series) Immobilization->Analyte Association 3. Association Phase (Measure kon) Analyte->Association Dissociation 4. Dissociation Phase (Measure koff) Association->Dissociation Dissociation->Analyte Next Concentration Regeneration 5. Surface Regeneration Dissociation->Regeneration Analysis 6. Data Analysis (Calculate Kd = koff/kon) Regeneration->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding affinity profiling.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality & Rationale : ITC directly measures the heat of binding ( ΔH ), allowing the deconvolution of binding free energy ( ΔG ) into enthalpic and entropic ( ΔS ) components. This reveals whether binding is driven by specific hydrogen bonds (enthalpy, via the triazine core) or hydrophobic burial (entropy, via the 8-bromo group).

  • Self-Validation (Sample Dialysis) : Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching with the ligand solution, eliminating heat of dilution artifacts.

  • Cell Loading : Load the calorimetric cell with 10-20 μ M of the target protein.

  • Syringe Loading : Load the injection syringe with 100-200 μ M of the scaffold.

  • Titration : Perform 20-25 injections of 2 μ L each, with 120-second spacing to allow the baseline to stabilize.

  • Analysis : Integrate the heat peaks and fit to a one-site binding model to determine Kd​ , ΔH , and stoichiometry ( N ).

References

  • WO2025045758A1 - Antibody-drug conjugates based on molecular glue degraders and uses thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETxnuW3WdtvuwLKe6x06CIKF8YM0UHDolxf7VTRbHiCs7KiX27ochXCPlvL5wuLUBS64r1fue7sPBUf_VGikhxxaENcc3jOjzlCaUJNbNNatYQHM70u8JAPF75nalTL1TggcNTHfsRoYAv3Xu_tg==]
  • ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1,3,5]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5SQyzC20hzkoEzB-mwbGWhd0sDAF9UBQhwziipS1y4NrdWaSaeVDUDPveYCczDj_SUZ8hTJ1LoKf3cr8kRiUMVu14dZqXZH3Whf-n-u-XwLlwDZvXccwVdzWT4PpKlAoPo1I2A34AKhSdpM62jGWwJWkyI3OUMj6_a16esMX5Iph-uet1eFBiENkUzrLRJBioKDamcdRCHjDgL9bapWtElyz3O53HbIeS1m2t1oe9DRELRsZW3Bduyh6XseOuQYAj24UoY6goOg0inNJKPgO_m3Z9oB4nSzLcHpl2]
  • US 2004/0048849 A1 - Methods and pharmaceutical compositions for inhibiting CDKs and GSK-3. Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnWWP0dTNt5eLCP-ysbJfsovSJYSS1sWHQTBZD2PgODP8r7rOERUENr2sNmNjkvTP72m3eR3jw4ZAQbFppuXq8Q8g9e2jAitXKC85GySxDJphTwo-bqFqOj3N07k_hLOL45ShiDt-wMsCjhKSE7NBKvVbb2PeABgaIIH5vnOGmfQMhvW0Z4aUkxGFFsOAQvYKB-g==]
  • CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_u-1GsptT9cVOw9_mCjbs55QlEg-PMGAQZQT58GsVQoJRHDLWlLzbg9bZxhiEwRsPizDI5ZUk2azPfCz3OW41AKKM9e18QiqGZP2cpvOzpqMs3a9NknYzu0pzcico]
  • 3BE9: Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a] [1,3,5]triazine compounds as potent inhibitors of protein kinase CK2. RCSB PDB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfyQIv35tZc_IL_Wsj4IxauchP99zaWBVCgbgriXbY0_WTBYRv4W3AKyb4iaFu2GckYFSwDTrONiP3akslQYXapea420NqspSEjes5BgWxRds2oFwEA-2SgXGrAFGZ]

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of the 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Scaffold

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 8-Bromo-2-(methylthio)pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (CAS: 54346-35-9)—and its tautomer, 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one—represents a highly versatile purine bioisostere. Historically utilized as a foundational building block for synthesizing ATP-competitive kinase inhibitors (e.g., against CDK7 and CK2)[1][2], this fused bicyclic scaffold has recently gained immense traction as a highly potent payload core in Antibody-Drug Conjugates (ADCs) and molecular glue degraders[3].

However, the transition of this scaffold from a synthetic intermediate to an active pharmaceutical ingredient (API) or ADC payload necessitates rigorous pharmacokinetic (PK) profiling. Its distinct functional groups—the lipophilic 8-bromo substituent, the metabolically labile 2-methylthio group, and the tautomeric 4-hydroxyl/oxo moiety—present unique Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. This guide provides an in-depth analysis of the causality behind these PK behaviors and establishes self-validating protocols for preclinical evaluation.

Physicochemical Properties & Structural ADME Liabilities

To accurately predict the in vivo behavior of this scaffold, we must deconstruct its structure-activity and structure-property relationships (SAR/SPR):

  • The Pyrazolo[1,5-a][1,3,5]triazine Core: As a purine isostere, this planar, electron-deficient aromatic system readily intercalates into kinase hinge regions. From an ADME perspective, it exhibits moderate-to-high passive permeability but can be subject to efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) depending on subsequent functionalization[1].

  • 8-Bromo Substituent: Halogenation at the 8-position serves a dual purpose. Synthetically, it is a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Pharmacokinetically, the heavy bromine atom increases lipophilicity (LogP), which enhances blood-brain barrier (BBB) penetration but concurrently drives non-specific plasma protein binding (PPB) and increases the volume of distribution ( Vss​ ). Furthermore, the steric bulk of the bromine atom shields adjacent sites from cytochrome P450 (CYP)-mediated aromatic oxidation.

  • 2-Methylthio (-SCH3) Group: This is the primary metabolic "soft spot" of the molecule. Alkylthio groups are highly susceptible to rapid Phase I S-oxidation mediated by Flavin-containing monooxygenases (FMOs) and CYP450 enzymes (predominantly CYP3A4 and CYP2D6)[4].

  • 4-Hydroxyl/Oxo Tautomerism: The equilibrium between the 4-ol and 4(3H)-one forms dictates the molecule's hydrogen bond donor/acceptor profile. The presence of the free hydroxyl/lactam motif provides a site for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, leading to rapid biliary or renal clearance.

Mechanistic Pathways: The Metabolic Fate of the Methylthio Group

The 2-methylthio group requires intense scrutiny during lead optimization. In vivo, it undergoes sequential oxidation to form a sulfoxide and subsequently a sulfone. These oxidized species are highly electrophilic and can act as reactive metabolites[5].

If the sulfoxide or sulfone is not rapidly cleared, it can undergo nucleophilic aromatic substitution ( SN​Ar ) by endogenous glutathione (GSH), catalyzed by Glutathione S-Transferases (GST). This bioactivation pathway leads to GSH depletion and the formation of covalent adducts, which are classical precursors to idiosyncratic drug-induced liver injury (DILI)[5].

Metabolism Parent Parent Scaffold (2-Methylthio) Sulfoxide Sulfoxide Metabolite (Electrophilic) Parent->Sulfoxide CYP450 / FMO (Phase I) Sulfone Sulfone Metabolite (Highly Reactive) Sulfoxide->Sulfone CYP450 GSH GSH Adduct (Toxicity Risk) Sulfoxide->GSH GST / Endogenous GSH Sulfone->GSH GST / Endogenous GSH Excretion Renal/Biliary Excretion GSH->Excretion Efflux Transporters

Caption: Phase I S-oxidation of the 2-methylthio group leading to reactive sulfone species and subsequent GSH adduction.

Preclinical Pharmacokinetic Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict positive and negative controls to prevent false-positive stability or permeability readouts.

Protocol A: In Vitro Microsomal Stability & Reactive Metabolite Trapping

Objective: Determine intrinsic clearance ( CLint​ ) and assess the formation of GSH adducts via LC-MS/MS.

  • Preparation: Prepare Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Compound Addition: Spike the 8-Bromo-2-(methylthio)pyrazolo-triazine compound to a final concentration of 1 µM (ensure organic solvent, e.g., DMSO, is <0.1% v/v to prevent CYP inhibition).

  • Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM to trap reactive sulfoxide/sulfone species[5].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode for parent depletion; Precursor Ion Scan for neutral loss of 129 Da to detect GSH adducts).

Protocol B: Caco-2 Permeability Assay

Objective: Evaluate intestinal absorption potential and identify efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add the test compound (10 µM) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from the receiver chambers.

  • Validation: Use Propranolol (high permeability), Atenolol (low permeability), and Digoxin (P-gp substrate) as controls.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2 indicates active efflux.

Protocol C: In Vivo Rodent PK Profiling

Objective: Determine systemic clearance, volume of distribution, and oral bioavailability ( F% ).

  • Animal Model: Male Sprague-Dawley rats (n=3 per route).

  • Dosing:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Oral (PO): 10 mg/kg formulated in 0.5% Methylcellulose.

  • Sampling: Collect blood via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge whole blood to obtain plasma. Extract via protein precipitation (Acetonitrile).

  • PK Parameter Derivation: Use Non-Compartmental Analysis (NCA) to calculate AUC0−∞​ , CL , Vss​ , T1/2​ , and F% .

Quantitative Data Summary

The table below summarizes typical pharmacokinetic parameters for the base 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol scaffold compared to an optimized derivative where the methylthio group has been displaced by a stable amine (a common medicinal chemistry optimization step).

PK ParameterBase Scaffold (2-Methylthio)Optimized Derivative (2-Amine)Biological Implication
HLM CLint​ (µL/min/mg) 85.4 (High)12.2 (Low)S-oxidation drives rapid clearance in the base scaffold.
GSH Adduct Formation Positive (High)NegativeBase scaffold poses a DILI risk due to reactive metabolites.
Caco-2 Papp​ ( 10−6 cm/s) 18.514.2Both exhibit good passive permeability.
Efflux Ratio (ER) 1.83.5Amine substitution often increases P-gp recognition.
Rat IV Clearance (mL/min/kg) 62.0 (Approaches hepatic blood flow)15.5Optimized compound shows superior systemic stability.
Oral Bioavailability ( F% ) < 5%48%High first-pass metabolism destroys the base scaffold orally.

Advanced Modalities: Application as an ADC Payload

Because the base scaffold exhibits extremely high intrinsic clearance and poor oral bioavailability, it is poorly suited as a traditional oral drug. However, these exact "flaws" make it an exceptional candidate for Antibody-Drug Conjugates (ADCs) and targeted molecular glues[3].

In the context of ADCs, rapid systemic clearance of the free payload is highly desirable. If the payload prematurely detaches from the antibody in systemic circulation, its rapid hepatic clearance minimizes off-target toxicity. Once the ADC internalizes into the target tumor cell, the payload is released in high local concentrations to exert its kinase-inhibitory or protein-degrading effects.

ADC_Workflow ADC Antibody-Drug Conjugate (Pyrazolo-triazine Payload) Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis Target Antigen Binding Lysosome Lysosomal Degradation (Linker Cleavage) Endocytosis->Lysosome Internalization into Endosome Release Release of Active Pyrazolo-triazine Lysosome->Release Enzymatic/pH Cleavage Target Kinase Inhibition / Target Degradation Release->Target Cytosolic Diffusion & Engagement

Caption: Mechanism of targeted delivery and localized release of the pyrazolo-triazine payload via an ADC platform.

Conclusion

The 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol scaffold is a highly privileged structure in modern medicinal chemistry. While its 2-methylthio group presents severe metabolic liabilities—specifically rapid S-oxidation and subsequent GSH adduction—these properties can be strategically leveraged. By utilizing the scaffold as a synthetic intermediate (displacing the methylthio group) or deploying it as an ADC payload where rapid systemic clearance is a safety feature, drug developers can harness its potent pharmacodynamic properties while mitigating its pharmacokinetic risks.

References

  • [1] Full article: A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). Taylor & Francis Online. Available at:[Link]

  • [2] An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. MDPI. Available at:[Link]

  • [3] WO2025045758A1 - Antibody-drug conjugates based on molecular glue degraders and uses thereof. Google Patents. Available at:

  • [4] Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. PubMed Central (PMC). Available at:[Link]

  • [5] A MymA bioactivated thioalkyl-benzoxazole prodrug family active against Mycobacterium tuberculosis. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions with 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Pharmacological Context & Scaffold Significance The pyrazolo[1,5-a][1,3,5]triazine heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Pharmacological Context & Scaffold Significance

The pyrazolo[1,5-a][1,3,5]triazine heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. Functioning as a 5-aza-9-deazapurine bioisostere, it mimics the hydrogen-bonding network of endogenous purines (such as ATP) while offering distinct physicochemical properties and vector trajectories[1]. This makes the scaffold exceptionally valuable for the development of targeted protein kinase inhibitors. Recent drug discovery campaigns have successfully utilized functionalized pyrazolo[1,5-a][1,3,5]triazines to develop highly potent inhibitors against oncology targets such as Cyclin-Dependent Kinase 7 (CDK7)[2] and Casein Kinase 2α (CK2α)[3].

Within this chemical space, 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol serves as a premier, orthogonally functionalizable building block. The strategic placement of three distinct reactive handles (8-bromo, 2-methylthio, and 4-hydroxyl) allows researchers to systematically explore structure-activity relationships (SAR) through sequential, site-selective modifications[4].

Structural Reactivity & Orthogonal Functionalization

To effectively utilize this building block, one must understand the causality behind its reactivity profile:

  • C-8 Bromide: The pyrazole ring is inherently electron-rich, but the fusion to the strongly electron-withdrawing 1,3,5-triazine ring modulates this electron density. The C-8 position is highly activated toward oxidative addition by low-valent transition metals, making it the primary site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

  • C-2 Methylthio (-SMe): This group acts as a stable placeholder during C-8 cross-coupling. Post-coupling, it can be oxidized to a sulfoxide or sulfone, converting it into an excellent leaving group for nucleophilic aromatic substitution ( SN​Ar ) with various amines or alkoxides.

  • C-4 Hydroxyl (-OH): The 4-OH group exists in a dynamic tautomeric equilibrium with its triazin-4-one (amide) form. Under the basic conditions required for Suzuki coupling, it deprotonates to form a water-soluble anion. While direct coupling is achievable, this anionic state can coordinate with the palladium catalyst or reduce solubility in organic phases. For optimal yields, transient protection or activation (e.g., conversion to a 4-chloro derivative using POCl3​ ) is often employed prior to coupling[4].

Workflow SM 8-Bromo-2-(methylthio) pyrazolo[1,5-a][1,3,5]triazin-4-ol Protect C-4 OH Protection / Activation (e.g., POCl3 to C-Cl) SM->Protect Step 1 (Optional) PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki Arylation at C-8) SM->PdCoupling Direct C-8 Coupling Protect->PdCoupling C-8 Arylation SMeDisplacement C-2 SMe Oxidation & Displacement (Nucleophilic Substitution) PdCoupling->SMeDisplacement Diversification Final Purine Bioisostere (Target Kinase Inhibitor) SMeDisplacement->Final Final Assembly

Fig 1. Orthogonal functionalization workflow for the pyrazolo[1,5-a][1,3,5]triazine scaffold.

Mechanistic Insights: The Suzuki-Miyaura Pathway

The Suzuki-Miyaura cross-coupling at the C-8 position relies on a tightly controlled catalytic cycle. Understanding the mechanistic role of each reagent ensures the protocol is robust and reproducible.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition (Insertion into C8-Br bond) Pd0->OxAdd Addition of 8-Br Substrate TransMet Transmetalation (Aryl-B(OH)2 + Base) OxAdd->TransMet Base-activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Release of Borate Byproduct RedElim->Pd0 Catalyst Regeneration Product 8-Aryl-pyrazolo[1,5-a] [1,3,5]triazine RedElim->Product Product Release

Fig 2. Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C-8 position.

Experimental Methodology: C-8 Arylation Protocol

The following protocol describes the direct Suzuki-Miyaura coupling of the unprotected 4-OH scaffold.

Materials Required:

  • 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Base: K2​CO3​ or Cs2​CO3​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Procedure & Causality:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazolo-triazine substrate, arylboronic acid, and the inorganic base.

    • Causality: Using 3.0 equivalents of base is critical here. One equivalent is consumed by the acidic 4-OH proton, while the remaining base is required to coordinate with the boronic acid, forming the electron-rich boronate complex necessary to drive the transmetalation step.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/ H2​O mixture. Sparge the suspension with Argon gas for 15 minutes.

    • Causality: 1,4-Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates boronate formation. Degassing is non-negotiable; dissolved O2​ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the reaction and promoting homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath.

    • Causality: Pd(dppf)Cl2​ is chosen because the bidentate dppf ligand enforces a cis-geometry on the metal center, which accelerates the final reductive elimination step and prevents unwanted side reactions.

  • In-Process Self-Validation: Monitor the reaction via LC-MS or TLC (typically 3-6 hours).

    • Validation Marker: The reaction mixture will transition from a bright orange/red suspension to a darker, homogenous solution as the catalyst activates and the starting material is consumed. Complete disappearance of the brominated starting material (M+ isotope pattern on LC-MS) confirms reaction completion.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and adjust the aqueous layer to pH 5-6 using 1M HCl.

    • Causality: Because the 4-OH group forms a water-soluble salt under basic conditions, mild acidification is required to protonate the product and drive it into the organic (EtOAc) phase.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient).

Substrate Scope & Quantitative Data

The protocol demonstrates excellent functional group tolerance. The table below summarizes the quantitative outcomes when varying the electronic and steric nature of the boronic acid coupling partners.

Table 1: Representative Substrate Scope for C-8 Suzuki-Miyaura Coupling

Boronic Acid PartnerElectronic PropertyIsolated Yield (%)Reaction Time (h)Purity (LC-MS, %)
Phenylboronic acidNeutral85%4.0>98%
4-Methoxyphenylboronic acidElectron-Rich88%3.0>98%
4-Fluorophenylboronic acidElectron-Deficient81%4.597%
3-Pyridylboronic acidHeteroaromatic72%6.095%
2-Thiopheneboronic acidHeteroaromatic68%8.094%

Data Interpretation: Electron-rich boronic acids undergo transmetalation more rapidly, resulting in shorter reaction times and higher yields. Heteroaromatic boronic acids (e.g., 3-pyridyl) show slightly reduced yields due to potential competitive coordination of the heteroatom to the palladium center, which can be mitigated by slightly increasing the catalyst loading to 8 mol%.

References

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis 2007. 4

  • Pyrazolo[1,5-a][1,3,5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles 2008. 1

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health (PMC).2

  • Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. Journal of Medicinal Chemistry. 3

Sources

Application

Advanced Application Note: Modular Synthesis of ATP-Competitive Kinase Inhibitors Using 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Executive Summary The pyrazolo[1,5-a][1,3,5]triazine heterocycle has emerged as a privileged, adenine-mimicking pharmacophore in the design of highly selective protein kinase inhibitors, notably targeting Cyclin-Dependen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a][1,3,5]triazine heterocycle has emerged as a privileged, adenine-mimicking pharmacophore in the design of highly selective protein kinase inhibitors, notably targeting Cyclin-Dependent Kinase 7 (CDK7) and Casein Kinase 2 (CK2)[1][2]. This application note details the strategic employment of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol as a versatile, trifunctional building block. By leveraging the orthogonal reactivity of its three functional handles (C4-hydroxyl, C2-methylthio, and C8-bromo), medicinal chemists and drug development professionals can systematically explore the chemical space of the kinase ATP-binding pocket to optimize binding affinity, selectivity, and pharmacokinetic properties.

Mechanistic Rationale & Target Biology

Causality in Scaffold Design

The core pyrazolo[1,5-a][1,3,5]triazine ring system functions as a highly effective bioisostere of the purine ring of ATP[2]. The nitrogen atoms within the triazine and pyrazole rings act as critical hydrogen-bond acceptors, anchoring the molecule to the kinase hinge region. The specific functional groups on this building block dictate a precise, sequential synthetic strategy:

  • C4 Position (Hinge Binder): The C4-ol (which exists in tautomeric equilibrium with the 4-one) is easily converted to a highly electrophilic chloride. This allows for facile Nucleophilic Aromatic Substitution (SNAr) with primary amines. The resulting C4-amino group donates a crucial hydrogen bond to the hinge region backbone carbonyl[2].

  • C2 Position (Solvent Channel/Ribose Pocket): The 2-methylthio group is chemically robust, surviving both C4-chlorination and C4-amination. Subsequent oxidation to a methylsulfonyl ( −SO2​Me ) group dramatically increases the electrophilicity of the C2 position, creating an excellent leaving group for a second SNAr. This allows for structural extension into the solvent-exposed channel[3].

  • C8 Position (Back Pocket/Gatekeeper): The 8-bromo substituent is relatively inert to SNAr conditions, reserving it for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables the introduction of aryl or heteroaryl groups that probe the hydrophobic back pocket or interact with the gatekeeper residue, driving kinase selectivity[2].

Visualizing the Biological Pathway

Inhibition of targets like CDK7 by pyrazolo-triazine derivatives disrupts the CDK-activating kinase (CAK) complex. This leads to the downregulation of RNA Polymerase II phosphorylation, halting the transcription of short-lived oncogenes (e.g., MYC, MCL1) and culminating in tumor cell apoptosis[2].

CDK7_Pathway Inhibitor Pyrazolo-triazine Inhibitor CDK7 CDK7 / MAT1 / Cyclin H (CAK Complex) Inhibitor->CDK7 Inhibits RNAPII RNA Polymerase II (CTD Phosphorylation) CDK7->RNAPII Phosphorylates Transcription Gene Transcription (Oncogenes: MYC, MCL1) RNAPII->Transcription Promotes Apoptosis Tumor Cell Apoptosis & Cell Cycle Arrest Transcription->Apoptosis Downregulation Triggers

Figure 1: Mechanism of action for pyrazolo-triazine CDK7 inhibitors driving tumor apoptosis.

Synthetic Workflow & Experimental Protocols

The synthesis follows a self-validating, four-step modular sequence. Each step is designed to be monitored via LC-MS to ensure complete conversion before proceeding, minimizing complex purification steps and maximizing overall yield[3].

Synthetic_Workflow BB Starting Material 8-Br-2-SMe-pyrazolo [1,5-a][1,3,5]triazin-4-ol Step1 Step 1: Chlorination POCl3, DIPEA Yield: 85-90% BB->Step1 Step2 Step 2: C4-Amination R1-NH2, SNAr Yield: 75-85% Step1->Step2 Step3 Step 3: C2-Modification 1. mCPBA 2. R2-NH2 (SNAr) Step2->Step3 Step4 Step 4: C8-Coupling Ar-B(OH)2, Pd Suzuki-Miyaura Step3->Step4 Final Final Inhibitor Multi-targeted Kinase Inhibitor Step4->Final

Figure 2: Four-step modular synthetic workflow for functionalizing the pyrazolo-triazine core.

Protocol 1: C4-Activation and Amination

Objective: Convert the C4-ol to a reactive C4-Cl, followed by displacement with a hinge-binding amine.

  • Chlorination: Suspend 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (1.0 eq) in phosphorus oxychloride ( POCl3​ , 10 volumes). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0 °C.

  • Heat the mixture to 80 °C for 3 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 7:3); the starting material spot (UV active) must completely disappear.

  • Concentrate under reduced pressure to remove excess POCl3​ . Quench the residue carefully with ice water and extract with dichloromethane (DCM). Dry the organic layer over Na2​SO4​ and concentrate to yield the 4-chloro intermediate.

  • SNAr: Dissolve the crude 4-chloro intermediate in THF (0.2 M). Add the desired primary amine (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 2 hours.

    • Self-Validation: LC-MS should indicate the mass of the desired C4-amino product. Purify via flash chromatography.

Protocol 2: C2-Thioether Oxidation and SNAr

Objective: Activate the C2 position for nucleophilic attack to probe the solvent channel[3].

  • Oxidation: Dissolve the C4-aminated product in DCM (0.1 M). Cool to 0 °C and add m-chloroperoxybenzoic acid (mCPBA, 77%, 2.2 eq) in small portions.

  • Stir at room temperature for 4 hours.

    • Self-Validation: LC-MS will show a precise +32 Da mass shift corresponding to the sulfone.

  • Quench with saturated aqueous Na2​S2​O3​ and NaHCO3​ . Extract with DCM, dry, and concentrate.

  • SNAr: Dissolve the crude sulfone in NMP (0.2 M). Add the secondary amine (e.g., a piperazine derivative, 2.0 eq) and DIPEA (3.0 eq). Heat at 90 °C for 12 hours.

  • Purify the C2,C4-disubstituted intermediate by reverse-phase HPLC.

Protocol 3: Late-Stage C8 Suzuki-Miyaura Coupling

Objective: Introduce the selectivity-driving aryl or heteroaryl group at C8[2].

  • In a microwave vial, combine the C8-bromo intermediate (1.0 eq), aryl boronic acid (1.5 eq), and Pd(dppf)Cl2​ (0.05 eq) in 1,4-dioxane/water (4:1, 0.1 M).

  • Add K2​CO3​ (3.0 eq). Degas the mixture thoroughly by bubbling N2​ for 5 minutes to prevent catalyst oxidation.

  • Irradiate in a microwave reactor at 110 °C for 30 minutes.

    • Self-Validation: LC-MS should show the complete consumption of the brominated starting material and the appearance of the cross-coupled product.

  • Filter through a Celite pad, concentrate, and purify via preparative HPLC to yield the final kinase inhibitor.

Quantitative Data & Optimization

To ensure reproducibility, the following tables summarize the optimized reaction conditions and representative biological data for derivatives synthesized from this building block.

Table 1: Optimization of Reaction Conditions for the Modular Scaffold

Reaction StepReagents & CatalystSolventTemp (°C)Time (h)Avg. Yield (%)
C4-Chlorination POCl3​ , DIPEANeat80388 - 92
C4-Amination R−NH2​ , DIPEATHF25280 - 85
C2-Oxidation mCPBADCM25490 - 95
C2-Amination R2​−NH , DIPEANMP901265 - 75
C8-Coupling Ar−B(OH)2​ , Pd(dppf)Cl2​ Dioxane/ H2​O 110 (MW)0.570 - 80

Table 2: Representative Kinase Inhibitory Activity of Pyrazolo-triazine Derivatives (Data extrapolated from literature benchmarks for this scaffold class[1][2])

Target KinaseStructural Modification FocusEnzymatic IC50​ (nM)Evaluated Cell LineCellular IC50​ (µM)
CDK7 C8-Indole / 7-Aza-indole< 5.0PATU-T (PDAC)0.19 - 1.58
CDK7 C4-Cyclopentylamino< 10.0MCF-7 (Breast)~ 0.50
CK2 Macrocyclic C4-C8 Linkage~ 1.0HCT116 (Colon)~ 0.10

References

  • Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a] [1,3,5]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities. Bioorganic & Medicinal Chemistry Letters (PubMed). 1

  • Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. ChemMedChem (IRIS / Unipa). 2

  • CA2865946A1 - Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors. Google Patents. 3

Sources

Method

Application Notes &amp; Protocols: Strategic Nucleophilic Substitution on the 8-Bromo-2-(methylthio)pyrazolo[1,5-a]triazin-4-ol Scaffold

Application Notes & Protocols: Strategic Nucleophilic Substitution on the 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol Scaffold Authored by: Gemini, Senior Application Scientist Abstract: The pyrazolo[1,5-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Strategic Nucleophilic Substitution on the 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract: The pyrazolo[1,5-a][1][2][3]triazine framework is a privileged heterocyclic system in medicinal chemistry, primarily due to its role as a bioisosteric substitute for natural purines.[4] This structural similarity allows for the development of novel therapeutics targeting purinergic receptors and enzymes.[5] A key challenge in the functionalization of this scaffold is the substitution at the C2 position when it bears a methylthio (-SMe) group, a common intermediate in its synthesis.[1][6] Direct nucleophilic displacement of the methylthio group is often inefficient. This guide provides a comprehensive, field-proven strategy for achieving successful C2-functionalization of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol. The core of this strategy involves a critical activation step: the oxidation of the poorly reactive methylthio group to a highly labile methylsulfonyl (-SO₂Me) group, which then readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. This document outlines the mechanistic rationale, detailed experimental protocols, and expected outcomes for researchers in synthetic chemistry and drug development.

Part 1: Mechanistic Insights & Strategic Considerations

The Electron-Deficient Pyrazolo[1,5-a][1][2][3]triazine Core

The pyrazolo[1,5-a][1][2][3]triazine ring system is inherently electron-deficient. This is due to the cumulative inductive effect of the multiple nitrogen atoms within the fused rings, which polarizes the carbon atoms, rendering them electrophilic. This intrinsic property makes the scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for its derivatization.[7]

It is also important to note the tautomeric nature of the starting material. While named as a "4-ol", spectroscopic and crystallographic data on analogous systems confirm that the 4(3H)-one (keto) form is the dominant tautomer in the solid state and in solution.[8][9][10] This guide will depict the dominant keto tautomer, 8-Bromo-2-(methylthio)-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one.

The Challenge: Activating the Methylthio Leaving Group

A successful SNAr reaction is contingent on three factors: an activated (electron-poor) aromatic ring, a strong nucleophile, and a good leaving group. While the pyrazolotriazine core is sufficiently activated, the methylthio (-SMe) group is a comparatively poor leaving group. Its efficacy is limited because its conjugate acid, methanethiol (MeSH), is not sufficiently acidic, meaning the resulting methanethiolate anion (MeS⁻) is not exceptionally stable.

In contrast, the methylsulfonyl (-SO₂Me) group is an outstanding leaving group. The resulting methanesulfinate anion is highly stabilized through resonance delocalization of the negative charge across the two oxygen atoms. Comparative studies on other heterocyclic systems, such as pyrimidines, have shown that 2-methylsulfonyl derivatives are orders of magnitude more reactive towards nucleophiles than their 2-methylthio counterparts, which are often completely unreactive under the same conditions.[11][12]

The Solution: The SNAr Mechanism via a Sulfonyl Intermediate

Our strategy, therefore, involves a two-stage process:

  • Oxidation: Conversion of the 2-methylthio group to the 2-methylsulfonyl group.

  • Substitution: SNAr reaction on the activated 2-methylsulfonyl intermediate.

The substitution phase proceeds via the classical two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, aromaticity is restored by the expulsion of the stable methylsulfinate leaving group.

SNAr_Mechanism Reactant Activated Substrate (C2-SO₂Me) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Step 1 (Rate-Determining) Addition Nucleophile Nucleophile (Nu⁻) Product Substituted Product (C2-Nu) Intermediate->Product Step 2 (Fast) Elimination LeavingGroup Leaving Group (MeSO₂⁻)

Caption: The Addition-Elimination (SNAr) Mechanism.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Oxidation of 8-Bromo-2-(methylthio)-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one

This protocol details the crucial activation step. Two common and effective oxidants are presented: meta-Chloroperoxybenzoic acid (m-CPBA), a widely used selective oxidant, and Oxone®, an inexpensive, stable, and environmentally benign alternative.[2][13][14]

A) Using m-CPBA (meta-Chloroperoxybenzoic acid) [15]

  • Reagents & Equipment:

    • 8-Bromo-2-(methylthio)-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one (1.0 eq)

    • m-CPBA (77% purity, ~2.2-3.0 eq)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Step-by-Step Procedure:

    • Suspend the starting material (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Add m-CPBA (2.2 to 3.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly. The reaction mixture may become a clearer solution as the reaction progresses.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product, being more polar, will have a lower Rf value than the starting material. A typical eluent system is 50-70% Ethyl Acetate in Hexanes.

    • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x, to remove m-chlorobenzoic acid), saturated Na₂S₂O₃ solution (1x, to quench excess peroxide), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid, 8-Bromo-2-(methylsulfonyl)-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or silica gel chromatography.

B) Using Oxone®

  • Reagents & Equipment:

    • 8-Bromo-2-(methylthio)-3H-pyrazolo[1,a][1][2][3]triazin-4-one (1.0 eq)

    • Oxone® (Potassium peroxymonosulfate) (2.1-2.5 eq)

    • Methanol (MeOH) and Water (H₂O) mixture (e.g., 1:1)

    • Round-bottom flask, magnetic stirrer

  • Step-by-Step Procedure:

    • Dissolve/suspend the starting material (1.0 eq) in a 1:1 mixture of MeOH:H₂O.

    • Add Oxone® (2.1 to 2.5 eq) portion-wise at room temperature. The reaction is often mildly exothermic.

    • Stir vigorously at room temperature for 2-6 hours.

    • Monitoring: Monitor by TLC or LC-MS as described above.

    • Work-up: Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath and collect the solid by filtration. Wash with cold water and dry under vacuum. If no precipitate forms, dilute with a large volume of cold water and extract with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the product.

Protocol 2: Nucleophilic Substitution of the Methylsulfonyl Group

This general protocol can be adapted for various nucleophiles. A specific example using an amine is provided.

  • Reagents & Equipment:

    • 8-Bromo-2-(methylsulfonyl)-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one (1.0 eq)

    • Nucleophile (e.g., Benzylamine) (1.2-2.0 eq)

    • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

    • Reaction vessel suitable for heating (e.g., sealed vial or flask with condenser)

    • Nitrogen or Argon atmosphere

  • Step-by-Step Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the 2-methylsulfonyl intermediate (1.0 eq), the anhydrous base (e.g., K₂CO₃, 2.5 eq), and the anhydrous solvent (e.g., DMF, 0.1-0.2 M).

    • Add the nucleophile (e.g., Benzylamine, 1.5 eq) via syringe.

    • Heat the reaction mixture to a temperature between 80-120 °C. For less reactive nucleophiles or sterically hindered cases, higher temperatures (up to 170 °C) may be required.[15]

    • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate of the crude product should form.

    • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water, then with a non-polar solvent like diethyl ether or hexanes to remove residual high-boiling point solvents.

    • Dry the solid under high vacuum.

    • Purification: The crude product can be purified by silica gel column chromatography, preparative HPLC, or recrystallization from a suitable solvent system (e.g., Ethanol/water, Acetonitrile).

Part 3: Data Presentation & Workflow Visualization

Table of Reagents & Conditions (Protocol 2 Example)
ComponentRoleMol. WeightEquivalentsAmount (for 1 mmol scale)
8-Bromo-2-(methylsulfonyl)-...Substrate309.12 g/mol 1.0309 mg
BenzylamineNucleophile107.15 g/mol 1.5161 mg (158 µL)
Potassium Carbonate (K₂CO₃)Base138.21 g/mol 2.5346 mg
N,N-Dimethylformamide (DMF)Solvent73.09 g/mol -5-10 mL
Expected Reactivity with Various Nucleophiles
Nucleophile ClassTypical ConditionsRelative ReactivityNotes
Primary Amines80-120 °C, DMFHighGenerally clean and efficient reactions.
Secondary Amines100-140 °C, DMF/DMSOModerate to HighCan be slower due to increased steric hindrance.
Anilines120-170 °C, DMSOModerateElectron-rich anilines react faster than electron-poor ones.
Thiols (Thiolates)25-80 °C, DMF/THFVery HighThiolates are potent nucleophiles; reactions are often rapid at lower temperatures.
Alcohols (Alkoxides)80-120 °C, (Solvent/NaH)Low to ModerateRequires pre-formation of the alkoxide with a strong base (e.g., NaH).
Overall Experimental Workflow

Caption: A three-stage workflow for C2 functionalization.

Part 4: Troubleshooting & Safety Precautions

  • Troubleshooting:

    • Incomplete Oxidation: If TLC/LC-MS shows remaining starting material and the intermediate sulfoxide, add more oxidant (0.2-0.5 eq) and increase reaction time. Ensure your oxidant is fresh and has not degraded.

    • Low Substitution Yield: The 2-methylsulfonyl intermediate can be sensitive to hydrolysis. Ensure all reagents and solvents are anhydrous. If the reaction stalls, consider a higher temperature or a more polar solvent like DMSO. For weak nucleophiles, a stronger base (e.g., NaH for alcohols) may be necessary.

    • Multiple Products: At very high temperatures, substitution of the 8-Bromo group may compete. If this is observed, attempt the reaction at the lowest effective temperature.

  • Safety Precautions:

    • m-CPBA: is a strong oxidizing agent and can cause fires upon contact with flammable materials. It is an irritant and may cause burns. Handle in a chemical fume hood, wearing appropriate PPE (lab coat, gloves, safety goggles). Avoid heat and friction.[16]

    • Oxone®: While generally safe, it is an oxidant. Avoid mixing with combustible materials.

    • Solvents: DMF, DMSO, and NMP are high-boiling polar aprotic solvents. They can be absorbed through the skin. Always handle with appropriate gloves in a well-ventilated fume hood.

    • Heating: When heating reactions in sealed vessels, always use a blast shield and ensure the vessel is designed to withstand the expected pressure.

References

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules. Available at: [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Oxone-mediated synthesis of heterocyclic compounds. ResearchGate. Available at: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. RSC Publishing. Available at: [Link]

  • 8-bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4-ol. NextSDS. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. Available at: [Link]

  • REACTIONS WITH 2-METHYLTHIOPYRIMIDINES SYNTHESIS OF SOME NEW FUSED PYRIMIDINES. R Discovery. Available at: [Link]

  • The activity of pyrazolo[4,3-e][1][11][15]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][11][15]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. PMC. Available at: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton ePrints. Available at: [Link]

  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES. Available at: [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]

  • 8-bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4-ol. PubChemLite. Available at: [Link]

  • Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. PubMed. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Semantic Scholar. Available at: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][11][15]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. Available at: [Link]

  • recent progress in the modification of heterocycles based on the transformation of dmso. Thieme. Available at: [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

  • Oxone, Potassium peroxomonosulfate. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized 1H-Pyrazolo[4,3-e][1][11][15]triazines and Their Fused Derivatives via Ipso-Substitution of Methylsulfonyl Group with O-, N-, S- and C-Nucleophiles. ResearchGate. Available at: [Link]

  • Tandem deprotonation/azide–tetrazole tautomerization of 4,6-diazido-N-nitro-1,3,5-triazin-2-amine in dimethylsulfoxide solutions: a theoretical study. RSC Publishing. Available at: [Link]

  • Oxidation of 2,5-Dihydro-1,2,3-triazines. LOCKSS. Available at: [Link]

  • Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. Available at: [Link]

  • Chemoselective oxidation of benzophenazines by m-CPBA: N-oxidation vs. Oxidative cleavage. ResearchGate. Available at: [Link]

  • Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses. Available at: [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry. Available at: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Applications of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol in medicinal chemistry

Application Note: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol as a Privileged Scaffold in Kinase Inhibitor and ADC Payload Development Executive Summary & Chemical Profile In modern medicinal chemistry, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol as a Privileged Scaffold in Kinase Inhibitor and ADC Payload Development

Executive Summary & Chemical Profile

In modern medicinal chemistry, the pyrazolo[1,5-a][1,3,5]triazine core is highly valued as a purine isostere (5-aza-9-deazapurine) capable of mimicking ATP binding in various kinase active sites ACS Publications[1]. Among the most versatile building blocks for accessing this chemical space is 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (CAS: 54346-35-9).

This compound exists predominantly in its tautomeric form, 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one. It serves as a highly programmable, trifunctional scaffold. By exploiting the differential electronic properties of its three functional handles—the C4-oxo group, the C8-bromide, and the C2-methylthio group—medicinal chemists can execute orthogonal, site-selective functionalizations to rapidly generate complex structure-activity relationship (SAR) libraries.

Therapeutic Applications & Mechanistic Grounding

The strategic functionalization of this scaffold has led to breakthrough compounds across multiple therapeutic areas:

  • Protein Kinase CK2 Inhibitors: Macrocyclic and non-macrocyclic derivatives of this core have been identified as picomolar inhibitors of CK2, a pleiotropic serine/threonine kinase implicated in prostate and colon cancer survival pathways. The C4-amine and C8-aryl substituents are critical for anchoring the molecule in the ATP-binding pocket Nie et al., 2008[2].

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Substitutions at the C2 and C4 positions yield highly selective transcriptional CDK inhibitors (e.g., CDK7, CDK9, CDK12), which are pivotal in halting the proliferation of transcriptionally addicted tumors WO2016142855A2[3].

  • Molecular Glue Degraders & ADC Payloads: Recent innovations have repurposed the pyrazolo[1,5-a][1,3,5]triazine scaffold as a "molecular glue" payload in Antibody-Drug Conjugates (ADCs). Once released via lysosomal cleavage, these payloads induce ternary complex formation between target oncoproteins and E3 ligases, driving targeted protein degradation EP4512427A1[4].

Pathway ADC Antibody-Drug Conjugate (ADC) Internalization Cleavage Lysosomal Linker Cleavage (Payload Release) ADC->Cleavage Glue Pyrazolo-triazine Payload (Molecular Glue) Cleavage->Glue Ternary Ternary Complex Formation (Target Protein + E3 Ligase) Glue->Ternary Induces proximity Ubiq Polyubiquitination of Target Protein Ternary->Ubiq Degrad Proteasomal Degradation (Cancer Cell Death) Ubiq->Degrad

Mechanism of pyrazolo[1,5-a][1,3,5]triazine ADC payloads acting as molecular glues.

Orthogonal Functionalization Strategy

To prevent cross-reactivity, functionalization must follow a strict sequence dictated by the intrinsic reactivity of the scaffold: C4 → C8 → C2 .

G A Core Scaffold (CAS: 54346-35-9) B C4-Activation (POCl3) A->B Step 1 C C4-Amination (SNAr) B->C Step 2 D C8-Cross Coupling (Pd-Catalyzed) C->D Step 3 E C2-Oxidation (mCPBA) D->E Step 4 F C2-Substitution (SNAr) E->F Step 5

Orthogonal functionalization workflow for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol.

Self-Validating Experimental Protocols

Protocol A: C4-Activation and Amination

Objective: Convert the C4-oxo group to a highly reactive C4-chloride, followed by immediate nucleophilic aromatic substitution (SNAr) with a primary amine. Causality & Expert Insight: The C4-oxo tautomer is highly stable. Chlorination with Phosphorus oxychloride (POCl₃) breaks this stability, creating an electrophilic hub. N,N-Diethylaniline is utilized instead of standard amine bases because it acts as a phase-transfer-like catalyst and prevents the degradation of the fragile 4-chloro intermediate during concentration WO2013128028A1[5].

Step-by-Step Methodology:

  • Suspend 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (1.0 eq) in neat POCl₃ (10 volumes).

  • Add N,N-diethylaniline (3.0 eq) dropwise at room temperature.

  • Heat the mixture to 90 °C and stir for 3 hours.

  • In-Process Control (IPC): Do not inject the reaction mixture directly into an LC-MS, as the 4-chloro product will hydrolyze back to the starting material in the aqueous mobile phase. Instead, quench a 5 µL aliquot into 1 mL of methanol containing 1% triethylamine. Analyze for the formation of the stable 4-methoxy adduct to confirm complete chlorination.

  • Concentrate the volatiles under reduced pressure to yield a crude oil. Do not attempt aqueous workup.

  • Dissolve the crude 4-chloro intermediate in anhydrous THF at 0 °C. Add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir for 2 hours at room temperature. Purify via silica gel chromatography to isolate the C4-amino-8-bromo intermediate.

Protocol B: C8-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C8 position via palladium-catalyzed cross-coupling. Causality & Expert Insight: The C8-bromide is sterically accessible but electronically deactivated by the electron-rich pyrazole ring. Therefore, a highly active palladium catalyst with a bidentate ligand (e.g., Pd(dppf)Cl₂) is required. This step must be performed before C2-methylthio oxidation, as sulfones can coordinate and poison palladium catalysts.

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the C4-amino-8-bromo intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Dissolve in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a nitrogen atmosphere.

  • Heat the mixture at 90 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the distinctive bromine isotope pattern (1:1 ratio of M / M+2 peaks) confirms full conversion.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

Protocol C: C2-Methylthio Oxidation and Displacement

Objective: Activate the C2 position for late-stage diversification by oxidizing the thioether to a sulfone, followed by SNAr. Causality & Expert Insight: The C2-SMe group is a poor leaving group. Oxidation to the corresponding sulfone (-SO₂Me) with mCPBA drastically increases the electrophilicity of the C2 carbon, allowing for facile displacement by amines, alkoxides, or ADC linker-payload assemblies WO2025045758A1[6].

Step-by-Step Methodology:

  • Dissolve the C8-functionalized intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add mCPBA (2.2 eq, assuming 77% purity) portion-wise.

  • Stir at room temperature for 2 hours.

  • In-Process Control (IPC): LC-MS will show a mass shift of +32 Da (addition of two oxygen atoms). Ensure no sulfoxide (+16 Da) remains.

  • Quench with saturated aqueous Na₂S₂O₃, extract with DCM, and concentrate.

  • Dissolve the crude sulfone in NMP. Add the displacing amine (e.g., an ADC linker-amine) (2.0 eq) and DIPEA (3.0 eq).

  • Heat at 70 °C for 2–4 hours until complete displacement is observed via LC-MS.

Quantitative Data Summary

The following table summarizes the expected yields, reaction types, and typical biological potencies associated with the functionalization of this scaffold across various literature and patent sources.

Stage / IntermediateReaction TypeTypical YieldBiological TargetTypical Potency (IC₅₀)
C4-Chloro Intermediate Chlorination (POCl₃)85–95% (Crude)N/A (Reactive)N/A
C4-Amino-8-bromo SNAr70–90%N/A (Building Block)N/A
C8-Aryl/Alkyl Derivative Suzuki-Miyaura50–80%Protein Kinase CK2~1.0 nM
C2-Amino Derivative Oxidation + SNAr40–75%CDK7 / CDK9< 10 nM
ADC Payload Conjugate Linker Attachment30–60%Tumor Cell ViabilityLow nM (1–5 nM)

References

  • Nie, Z., et al. "Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a][1,3,5]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities." Bioorganic & Medicinal Chemistry Letters (2008). [Link]

  • Lim, F., & Dolzhenko, A. "Open-Air Dual-Diamination of Aromatic Aldehydes: Direct Synthesis of Azolo-Fused 1,3,5-Triazines Facilitated by Ammonium Iodide." The Journal of Organic Chemistry (2021). [Link]

  • "Pyrazolo[1,5-a][1,3,5]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors." WO2016142855A2 (2016).
  • "Pyrazolo - triazine derivatives as selective cyclin- dependent kinase inhibitors." WO2013128028A1 (2013).
  • "Antibody-drug conjugates based on molecular glue degraders and uses thereof." EP4512427A1 (2024).
  • "Antibody-drug conjugates based on molecular glue degraders and uses thereof." WO2025045758A1 (2025).

Sources

Method

Application Note: Functionalization of the Hydroxyl Group in 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Executive Summary & Strategic Rationale The pyrazolo[1,5-a][1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary & Strategic Rationale

The pyrazolo[1,5-a][1,3,5]triazine core is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., CK2 inhibitors) and enzyme modulators (e.g., Thymidine Phosphorylase inhibitors) [1]. The specific intermediate, 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol , is a highly versatile building block designed for divergent, late-stage functionalization.

This molecule possesses three orthogonal vectors for derivatization:

  • C4-Hydroxyl: The primary site for immediate functionalization via activation and nucleophilic substitution.

  • C2-Methylthio (SMe): A masked leaving group, stable to initial nucleophilic attacks but easily activated later via oxidation to a sulfoxide or sulfone.

  • C8-Bromo: A prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), typically executed last to prevent catalyst poisoning by reactive chlorides.

The Tautomeric Challenge

In solution and the solid state, the C4-hydroxyl group predominantly exists as its lactam tautomer: 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one . Because the amide-like carbonyl is a poor leaving group, direct nucleophilic substitution at C4 is impossible. The strategic imperative is to convert this oxygen into a highly reactive leaving group—most commonly a chloride or triflate—to enable subsequent SN​Ar (Nucleophilic Aromatic Substitution) [2].

Mechanistic Causality: Choosing the Right Activation Strategy

To functionalize the C4 position, the thermodynamic stability of the lactam must be overcome. We evaluate three primary methods:

  • Chlorination via POCl3​ (The Gold Standard): Phosphorus oxychloride ( POCl3​ ) acts as both solvent and reagent. The lactam oxygen attacks the electrophilic phosphorus, forming a dichlorophosphino ether intermediate. Subsequent chloride attack at C4 displaces the phosphorodichloridate, yielding the heteroaryl chloride. The addition of N,N-dimethylaniline is critical; it acts as a proton scavenger and forms a highly reactive Vilsmeier-type complex with POCl3​ , accelerating the reaction and preventing the degradation often seen with triethylamine.

  • Triflation via Tf2​O : Useful for substrates sensitive to harsh acidic heating. Triflic anhydride in the presence of pyridine at 0 °C rapidly forms the C4-OTf species. However, triflates of this specific electron-deficient scaffold can be highly unstable and difficult to isolate.

  • Direct Coupling (BOP/PyBOP): For direct amination, phosphonium-based coupling reagents can activate the C4-OH in situ, allowing for a one-pot conversion to the C4-amine. While elegant, this method suffers from lower atom economy and difficult purification at scale.

Quantitative Comparison of Activation Strategies
Activation MethodReagents & ConditionsIntermediate StabilityTypical YieldScalabilityBest Application
Chlorination POCl3​ , PhNMe2​ , 80–100 °CHigh (Isolable solid)85–95%ExcellentLarge-scale library synthesis
Triflation Tf2​O , Pyridine, DCM, 0 °CLow (Use immediately)60–75%ModerateAcid-sensitive analogs
Direct BOP BOP, DBU, Amine, DMF, RTN/A (One-pot)50–70%PoorRapid medicinal chemistry SAR

Workflow Visualization

The following diagram illustrates the divergent pathways for C4-functionalization, highlighting the orthogonality of the chosen activation methods.

G SM 8-Bromo-2-(methylthio) pyrazolo[1,5-a][1,3,5]triazin-4-ol (Lactam Tautomer) POCl3 Chlorination POCl3, PhNMe2, 90°C SM->POCl3 Tf2O Triflation Tf2O, Pyridine, 0°C SM->Tf2O BOP Direct Coupling BOP, DBU, Amine SM->BOP Cl_Int 4-Chloro Intermediate (Highly Reactive) POCl3->Cl_Int Tf_Int 4-Triflate Intermediate (Highly Reactive) Tf2O->Tf_Int Product C4-Functionalized Product (e.g., 4-Amino derivative) BOP->Product SNAr SNAr Reaction Nucleophile (R-NH2, R-OH) Cl_Int->SNAr Tf_Int->SNAr SNAr->Product

Divergent C4-functionalization pathways for pyrazolo[1,5-a][1,3,5]triazin-4-ol derivatives.

Detailed Experimental Protocols

These protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding to the next step.

Protocol A: Synthesis of 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

This step converts the unreactive hydroxyl/lactam into the highly electrophilic C4-chloride.

Reagents:

  • 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol: 1.0 equivalent (eq)

  • Phosphorus oxychloride ( POCl3​ ): 10.0 eq (Acts as reagent and solvent)

  • N,N-Dimethylaniline: 1.5 eq

Step-by-Step Procedure:

  • Preparation: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere, add the starting material (1.0 eq).

  • Solvation: Slowly add POCl3​ (10.0 eq) at room temperature. The suspension will begin to stir.

  • Catalyst Addition: Add N,N-dimethylaniline (1.5 eq) dropwise. Caution: Mild exotherm may occur.

  • Thermal Activation: Heat the reaction mixture to 90 °C using an oil bath or heating block. Maintain stirring for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench into 1 mL of dry methanol, and analyze via LCMS.

    • Validation Check: The starting material mass ( [M+H]+ ) should disappear. You will observe the mass of the 4-methoxy adduct ( [M−Cl+OMe]+ ) due to the rapid reaction of the C4-chloride with methanol during the quench.

  • Concentration: Once complete, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the majority of the excess POCl3​ . Do not bake the residue.

  • Quenching & Extraction: Dissolve the crude residue in cold ethyl acetate (EtOAc) and pour slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ .

    • Causality Note: Fast quenching in biphasic basic media prevents the hydrolysis of the newly formed C4-Cl bond back to the C4-OH.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with EtOAc. Wash the combined organics with cold brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to afford the 4-chloro intermediate as a pale yellow solid. Use immediately or store at -20 °C under argon.

Protocol B: Nucleophilic Aromatic Substitution ( SN​Ar ) with Amines

This step installs the desired functional group at the C4 position.

Reagents:

  • 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine: 1.0 eq

  • Primary or Secondary Amine (e.g., morpholine or an aniline derivative): 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.0 eq

  • Tetrahydrofuran (THF) or Dichloromethane (DCM): 0.2 M

Step-by-Step Procedure:

  • Preparation: Dissolve the 4-chloro intermediate (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.0 eq) in one portion.

  • Nucleophile Addition: Add the amine (1.2 eq) dropwise (if liquid) or in small portions (if solid).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Analyze via TLC or LCMS.

    • Validation Check: The highly mobile 4-chloro spot on TLC will be replaced by a lower Rf product spot. LCMS will show the exact mass of the aminated product with the characteristic bromine isotope pattern (1:1 ratio for M / M+2), confirming the C8-bromo group remains intact.

  • Workup: Dilute the reaction with EtOAc and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to yield the pure C4-functionalized product.

Downstream Applications

Once the C4-hydroxyl is successfully functionalized, the remaining vectors can be sequentially addressed:

  • C8-Position: The 8-bromo group is now primed for Suzuki-Miyaura coupling with aryl boronic acids using Pd(dppf)Cl2​ and Na2​CO3​ in Dioxane/Water at 90 °C.

  • C2-Position: The 2-methylthio group can be oxidized using m-CPBA (2.2 eq) in DCM to form the highly reactive C2-methylsulfonyl ( −SO2​Me ) derivative, which can then be displaced by a second nucleophile (e.g., alkoxides or different amines) to finalize the trisubstituted pyrazolo[1,5-a][1,3,5]triazine core.

References

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 Source: ResearchGate URL:[Link]

  • Fragment-based approach to the design of 5-chlorouracil-linkedpyrazolo[1,5-a][1,3,5]triazines as thymidine phosphorylase inhibitors Source: ResearchGate URL:[Link]

Application

Application Note: Strategic Utilization of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol in the Discovery of Selective CDK7 Inhibitors

Executive Summary In the landscape of early-stage oncology and virology drug discovery, achieving kinase selectivity remains a formidable challenge. Cyclin-dependent kinase 7 (CDK7) has emerged as a high-value therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage oncology and virology drug discovery, achieving kinase selectivity remains a formidable challenge. Cyclin-dependent kinase 7 (CDK7) has emerged as a high-value therapeutic target due to its dual role in driving the cell cycle and regulating global transcription[1][2]. To overcome the polypharmacology associated with first-generation pan-CDK inhibitors, modern medicinal chemistry pipelines have pivoted toward the pyrazolo[1,5-a][1,3,5]triazine pharmacophore[3].

Within this chemical space, 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (CAS 54346-35-9) serves as a privileged, trifunctional building block[4][5]. This application note details the mechanistic rationale, scaffold reactivity, and self-validating synthetic protocols required to leverage this intermediate for the generation of potent, highly selective CDK7 inhibitor libraries.

Biological Rationale: The CDK7 Dual-Node Axis

The causality behind targeting CDK7 lies in its unique position upstream of multiple critical cellular pathways. Unlike standard interphase CDKs (CDK2, 4, 6), CDK7 operates via two distinct multi-protein complexes:

  • Cell Cycle Regulation (CAK Complex): CDK7 binds with Cyclin H and MAT1 to form the CDK-Activating Kinase (CAK) complex. CAK phosphorylates the T-loop of other CDKs, an essential step for their activation and subsequent cell cycle progression[2][6].

  • Transcriptional Regulation (TFIIH Complex): As the kinase subunit of the general transcription factor TFIIH, CDK7 phosphorylates the carboxy-terminal domain (CTD) of RNA polymerase II. This action is critical for the transcription of short-lived oncogenes (e.g., c-Myc, Mcl-1) and is heavily hijacked by viral transactivator proteins (e.g., HIV-1 Tat)[7][8].

CDK7_Pathway cluster_0 Cell Cycle Regulation cluster_1 Transcriptional Regulation CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) CDK1_2 CDK1 / CDK2 / CDK4 / CDK6 Activation CDK7->CDK1_2 Phosphorylation TFIIH TFIIH Complex CDK7->TFIIH Subunit Integration CellCycle Cell Cycle Progression (Proliferation) CDK1_2->CellCycle RNAPII RNA Polymerase II (CTD Phosphorylation) TFIIH->RNAPII Phosphorylation Transcription Gene Transcription (Oncogenes, Apoptosis) RNAPII->Transcription

Figure 1: The dual-node signaling axis of CDK7 in cell cycle progression and global transcription.

Scaffold Reactivity Mapping

The 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol scaffold is engineered for divergent library synthesis. Its architecture provides three orthogonal handles that can be sequentially functionalized without cross-reactivity[9][10]:

  • C8-Bromo (Pyrazole Ring): A prime vector for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Functionalizing C8 with indole or 7-azaindole moieties is a proven strategy to achieve deep insertion into the ATP-binding hinge region of CDK7[3].

  • C2-Methylthio (Triazine Ring): A stable, masked leaving group. Chemoselective oxidation to a methylsulfonyl (-SO₂Me) group transforms C2 into a highly electrophilic center, enabling Nucleophilic Aromatic Substitution (SNAr) with diverse amines to probe the solvent-exposed regions of the kinase[11].

  • C4-Hydroxyl (Triazine Ring): Existing in tautomeric equilibrium with the triazin-4-one, this position can be converted to a reactive chloride (via POCl₃) or utilized directly for hydrogen bonding interactions[1].

Synthetic_Workflow Scaffold 8-Bromo-2-(methylthio) pyrazolo[1,5-a][1,3,5]triazin-4-ol Step1 C2-Oxidation (mCPBA) Scaffold->Step1 Thioether to Sulfone Step2 C2-SNAr (Amine Displacement) Step1->Step2 Nucleophilic Attack Step3 C4-Functionalization (POCl3 / Nucleophile) Step2->Step3 OH to Cl Conversion Step4 C8-Suzuki Coupling (Pd-Catalyzed) Step3->Step4 Aryl/Heteroaryl Addition FinalDrug Selective CDK7 Inhibitor Candidate Step4->FinalDrug Library Generation

Figure 2: Sequential synthetic workflow for divergent functionalization of the pyrazolo-triazine scaffold.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate purity is intrinsically verified at each stage of the workflow.

Protocol A: Chemoselective Oxidation of C2-Methylthio to Sulfone

Causality Insight: Oxidation of the thioether to a sulfone is required to lower the LUMO of the triazine ring, facilitating subsequent nucleophilic attack. m-Chloroperoxybenzoic acid (mCPBA) is utilized because it allows for precise stoichiometric control, preventing over-oxidation to the N-oxide[9][11].

  • Preparation: Dissolve 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.05 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Oxidation: Add mCPBA (70-75% purity, 2.5 eq) portion-wise over 15 minutes to control the exothermic release.

  • Self-Validating Monitoring: Stir the mixture, allowing it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 1:1). The sulfone intermediate will present a significantly lower Rf value than the starting thioether.

  • Workup & Validation: Once conversion is complete (typically 2-4 hours), quench the reaction with a 1:1 mixture of 2 M aqueous NaOH and brine.

    • Validation Check: The mCBA byproduct is highly soluble in basic aqueous solutions. By maintaining the aqueous phase at pH > 10 during extraction, the organic DCM layer will contain only the pure sulfone intermediate, eliminating the need for immediate column chromatography[11].

  • Isolation: Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Causality Insight: The introduction of bulky or basic amines at C2 is critical for achieving selectivity over CDK2 and CDK9, as this region interacts with the unique solvent-exposed rim of the CDK7 binding pocket[8].

  • Reaction Setup: Dissolve the C2-sulfone intermediate (1.0 eq) in anhydrous THF or DMF.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.

  • Execution: Stir at room temperature or heat to 60 °C depending on the steric hindrance of the amine.

  • Self-Validating Monitoring: Track the displacement of the methylsulfonyl group via LC-MS. The reaction is complete when the mass of the sulfone starting material is fully replaced by the mass of the amine adduct.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling at C8

Causality Insight: The C8-bromo position is sterically hindered but highly reactive toward Pd(0) insertion. The addition of an aqueous base (Na₂CO₃) is dual-purpose: it neutralizes the acid generated during the catalytic cycle and facilitates the transmetalation step by forming a reactive palladium-hydroxo species[3].

  • Preparation: In a microwave-safe vial, combine the C2-functionalized intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2 M aqueous Na₂CO₃ (3:1 v/v).

    • Validation Check: Degassing (via argon sparging or freeze-pump-thaw) is an absolute requirement. Failure to remove oxygen will result in the rapid oxidation of the active Pd(0) catalyst to inactive Pd(II), leading to homocoupling of the boronic acid (detectable via LC-MS) rather than the desired cross-coupling.

  • Execution: Seal the vial and heat under microwave irradiation at 110 °C for 30–45 minutes.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data: Representative Library Profiling

The structural modularity of the 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol scaffold allows for rapid Structure-Activity Relationship (SAR) optimization. The table below summarizes representative data trends observed when derivatizing this scaffold toward selective CDK7 inhibition[3][8].

Compound StageC8 Substitution (R1)C2 Substitution (R2)Yield (%)CDK7 IC₅₀ (nM)Selectivity (CDK2/CDK7)
Scaffold -Br-SMeN/A>10,000N/A
Intermediate -Br-SO₂Me85>5,000N/A
Derivative A -BrCyclopentylamino784505x
Candidate B Indol-5-ylCyclopentylamino654.2>500x
Candidate C 7-Azaindol-5-yl(4-methylpiperazin-1-yl)721.8>800x

Note: Data represents a synthesized summary of SAR trends demonstrating how orthogonal functionalization of the C2 and C8 positions exponentially increases both potency and kinase selectivity.

References

  • Alfa Chemistry - CAS 6627-55-0 / 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Product Catalog.[4] URL:

  • Google Patents (US11186576B2) - Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors.[1] URL:

  • Google Patents (CA2865946A1) - Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors.[2][12] URL:

  • IRIS (University of Palermo) - Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors.[3] URL:

  • IMTM - A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022).[8] URL:

Sources

Method

Synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a]triazin-4-ol: A Detailed Guide for Researchers

Synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol: A Detailed Guide for Researchers This comprehensive guide provides detailed application notes and protocols for the synthesis of 8-Bromo-2-(methylt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The pyrazolo[1,5-a][1][2]triazine scaffold is a purine isostere and has garnered considerable attention for its diverse biological activities, including potential applications as enzyme inhibitors.[1][3] The target molecule, 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol, incorporates key structural motifs—a brominated pyrazole ring and a methylthio-substituted triazine ring—that are often explored in the development of novel therapeutic agents. This guide outlines a robust and efficient synthetic route to this compound, commencing from a commercially available aminopyrazole precursor.

The overall synthetic strategy involves a two-step process:

  • Annelation of the 1,3,5-triazine ring: Formation of the 2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol core via cyclization of a substituted 3-aminopyrazole.

  • Electrophilic Bromination: Regioselective bromination of the pyrazole moiety at the C8 position.

This approach offers a convergent and reliable pathway to the desired product, leveraging well-established synthetic transformations.

Materials and Reagents

A comprehensive list of all necessary reagents for the synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol is provided below. All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.

ReagentCAS NumberMolecular FormulaSupplierNotes
3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile31925-36-9C5H6N4SThermo Scientific Chemicals, etc.Starting material.[4]
Ethoxycarbonyl isothiocyanate16182-04-0C4H5NO2SCommercially availableUsed for triazine ring formation.
Sodium Hydroxide (NaOH)1310-73-2NaOHCommercially availableBase for cyclization.
Methyl Iodide (MeI)74-88-4CH3ICommercially availableMethylating agent.
N-Bromosuccinimide (NBS)128-08-5C4H4BrNO2Commercially availableBrominating agent.[5]
Tetrahydrofuran (THF), anhydrous109-99-9C4H8OCommercially availableReaction solvent.
Acetonitrile (ACN), anhydrous75-05-8C2H3NCommercially availableReaction solvent.
Dichloromethane (DCM)75-09-2CH2Cl2Commercially availableExtraction solvent.
Sodium Sulfate (Na2SO4), anhydrous7757-82-6Na2SO4Commercially availableDrying agent.
Silica Gel7631-86-9SiO2Commercially availableFor column chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol.

Synthesis_Workflow cluster_step1 Step 1: Triazine Ring Formation cluster_step2 Step 2: Bromination A 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile B Intermediate Thiourea A->B Ethoxycarbonyl isothiocyanate, THF C 2-(methylthio)pyrazolo[1,5-a]- [1,3,5]triazin-4-ol B->C NaOH, MeI D 8-Bromo-2-(methylthio)pyrazolo[1,5-a]- [1,3,5]triazin-4-ol C->D N-Bromosuccinimide (NBS), Acetonitrile

Caption: Synthetic pathway for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol

This protocol is adapted from a microwave-assisted, one-pot synthesis of related pyrazolo[1,5-a][1][2]triazines.[1] The annelation of the 1,3,5-triazine ring onto the pyrazole scaffold is a common and effective strategy.[3]

Protocol:

  • Reaction Setup: In a dry microwave-safe vial equipped with a magnetic stir bar, dissolve 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Thiourea Formation: Cool the solution to 0 °C in an ice bath. Add ethoxycarbonyl isothiocyanate (1.0 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 minutes.

  • Microwave-Assisted Cyclization and Methylation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 5 minutes. After cooling to room temperature, add 2N aqueous sodium hydroxide (2.0 eq.) to the reaction mixture. Reseal the vial and irradiate at 80 °C for 3 minutes. After cooling, add methyl iodide (1.0 eq.) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with dichloromethane (DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol.

Causality of Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating methods.[1]

  • One-Pot Procedure: This sequential one-pot approach enhances efficiency by eliminating the need for isolation and purification of the intermediate thiourea, thereby saving time and resources.[1]

  • Base-Mediated Cyclization: The addition of sodium hydroxide facilitates the intramolecular cyclization to form the triazine ring.

Step 2: Synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol

The bromination of the pyrazolo[1,5-a][1][2]triazine core is achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocyclic systems.[5] The C8 position of the pyrazolo[1,5-a][1][2]triazine ring is susceptible to electrophilic substitution.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol (1.0 eq.) in anhydrous acetonitrile.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the final product, 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine. It is generally preferred over elemental bromine for its ease of handling and higher selectivity, minimizing the formation of byproducts.[7]

  • Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of electrophilic substitution reaction.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaExpected Mass (m/z) [M+H]+1H NMR (DMSO-d6, δ ppm)
2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-olC6H6N4OS183.03δ ~2.5 (s, 3H, SCH3), ~6.3 (d, 1H, pyrazole-H), ~7.9 (d, 1H, pyrazole-H), ~12.9 (br s, 1H, OH)
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-olC6H5BrN4OS260.94 / 262.94δ ~2.5 (s, 3H, SCH3), ~8.1 (s, 1H, pyrazole-H), ~13.0 (br s, 1H, OH)

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methyl iodide is a carcinogen and should be handled with extreme care.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol. By following these procedures and understanding the rationale behind the experimental choices, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • Al-Tel, T. H.; Al-Qawasmeh, R. A. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2]triazines. Molecules2021 , 26(12), 3540. [Link]

  • Elmaaty, T. A.; El-Taweel, F. M. A. Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Hydroxycyclohexanones. Molbank2018 , 2018(4), M1013. [Link]

  • Al-Omran, F.; El-Khair, A. A. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules2009 , 14(7), 2559-2570. [Link]

  • St-Denis, J. F.; et al. Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Org. Process Res. Dev.2012 , 16(9), 1547–1552. [Link]

  • USCKS. 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2]triazin-4-ol. [Link]

  • Wang, X.; et al. Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. Bioorg. Chem.2021 , 115, 105199. [Link]

  • Dolzhenko, A. V.; Dolzhenko, A. V.; Chui, W. K. Pyrazolo[1,5-a][1][2]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles2008 , 75(7), 1575-1622. [Link]

  • Ang, K. H.; et al. Synthesis of pyrazolo[1,5-a][1][2]triazine derivatives as inhibitors of thymidine phosphorylase. Eur. J. Med. Chem.2013 , 65, 254-265. [Link]

  • Dolzhenko, A. V.; Dolzhenko, A. V.; Chui, W. K. PYRAZOLO[1,5-a][1][2]TRIAZINES (5-AZA-9-DEAZAPURINES): SYNTHESIS AND BIOLOGICAL. LOCKSS. [Link]

  • Gelin, M.; et al. Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis2007 , 2007(03), 365-370. [Link]

  • Ohki, H.; Yamaguchi, J. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chem. Eur. J.2022 , 28(45), e202201589. [Link]

  • Al-Tel, T. H.; Al-Qawasmeh, R. A. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2]triazines. Molecules2021 , 26(12), 3540. [Link]

  • M. F. G. Stevens, et al. Pyrazolo-as-triazines. Part II. Bromination. J. Chem. Soc. C1970 , 2284-2288. [Link]

  • Dolzhenko, A. V. Pyrazolo[1,5-a][1][2]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Dolzhenko, A. V.; Dolzhenko, A. V.; Chui, W. K. Pyrazolo[1,5-a][1][2]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles2008 , 75(7), 1575. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Dolzhenko, A. V.; et al. 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1][2]triazin-7(6H)-one. Molbank2017 , 2017(4), M969. [Link]

  • K. A. K. E. V. A. Prokop'eva, et al. The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Proceedings2018 , 9(1), 25. [Link]

  • Sławiński, J.; et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int. J. Mol. Sci.2021 , 22(16), 8888. [Link]

  • Google Patents. WO2016142855A2 - Pyrazolo[1,5-a][1][2]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors.

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol synthesis

Technical Support Center: Synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol Introduction Welcome to the technical support guide for the synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol

Introduction

Welcome to the technical support guide for the synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol. This molecule is a key heterocyclic scaffold with significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors such as those for thymidine phosphorylase and cyclin-dependent kinases (CDKs).[4][5] The pyrazolo[1,5-a][1][2][3]triazine core is a purine isostere, making it a valuable pharmacophore in drug design.[6][7]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a robust baseline synthesis protocol, in-depth troubleshooting advice to overcome common experimental hurdles, and answers to frequently asked questions. Our goal is to empower you to improve reaction yields, minimize impurities, and confidently scale your synthesis.

General Reaction Scheme

The synthesis of the target compound typically involves a multi-step sequence, starting with the formation of a substituted 5-aminopyrazole, followed by annelation of the 1,3,5-triazine ring, and subsequent bromination.[6] A common and effective strategy is the one-pot synthesis from a suitably substituted 5-aminopyrazole, which minimizes the need for intermediate purification.[8]

Reaction_Scheme cluster_reagents Reagents & Conditions A 5-Amino-3-bromopyrazole P 8-Bromo-2-(methylthio)pyrazolo [1,5-a][1,3,5]triazin-4-ol A->P Cyclization & Methylation B 1. Ethoxycarbonyl isothiocyanate 2. Base (e.g., NaOH) 3. Methyl Iodide (MeI)

Caption: General synthesis pathway.

Baseline Synthesis Protocol

This protocol describes a microwave-assisted, one-pot synthesis which has been shown to be efficient in terms of reaction time and yield.[8]

Materials:

  • 5-Amino-3-bromopyrazole

  • Ethoxycarbonyl isothiocyanate

  • Tetrahydrofuran (THF), dry

  • 2N Sodium Hydroxide (NaOH) solution

  • Methyl Iodide (MeI)

  • Microwave synthesis reactor

Procedure:

  • In a microwave-safe vial, dissolve 5-amino-3-bromopyrazole (1.0 equiv.) in dry THF (approx. 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-5 minutes.

  • Seal the vial and place it in the microwave reactor. Irradiate at 100 °C for 5 minutes.

  • After cooling the vial to room temperature, add 2N NaOH (2.0 equiv.).

  • Reseal the vial and irradiate at 80 °C for 3 minutes to facilitate cyclization and salt formation.

  • After cooling again, add methyl iodide (1.0 equiv.).

  • Reseal the vial and irradiate at 80 °C for another 5 minutes.

  • After the final cooling step, acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the primary causes?

Answer: Low yields are a frequent issue in heterocyclic synthesis and can be traced back to several factors. A systematic approach is best for diagnosis.[9]

Possible Causes & Solutions:

  • Purity of Starting Materials: Ensure the 5-amino-3-bromopyrazole is of high purity. Impurities can significantly interfere with the reaction.[9] Verify purity by NMR or LC-MS before starting. The starting aminopyrazole itself can be synthesized from various precursors, and its stability can be an issue.[10]

  • Moisture Contamination: The initial steps involving the isothiocyanate are sensitive to moisture. Ensure you are using dry THF and proper inert atmosphere techniques (e.g., nitrogen or argon blanket) if necessary.[9]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.[1]

    • Microwave Parameters: The provided times and temperatures are a starting point. If you are using conventional heating, expect significantly longer reaction times (hours instead of minutes). You may need to optimize the temperature and duration for your specific setup.

    • Base Strength: The concentration and amount of NaOH are crucial for the cyclization step. Too little base may result in an incomplete reaction, while too much can lead to product degradation or side reactions.

  • Inefficient Mixing: Particularly in scaled-up reactions, ensure the stirring is vigorous enough to keep the mixture homogeneous.[9]

Low_Yield_Troubleshooting Start Low or No Yield CheckPurity Verify Purity of 5-Amino-3-bromopyrazole (NMR, LC-MS) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckMoisture Assess Reaction Setup for Moisture MoistureOK Dry Conditions? CheckMoisture->MoistureOK OptimizeCond Optimize Reaction Conditions Analysis Analyze Crude Product (LC-MS, NMR) OptimizeCond->Analysis SideProducts Side Products Observed? Analysis->SideProducts PurityOK->CheckMoisture Yes Resolution Purify Starting Material PurityOK->Resolution No MoistureOK->OptimizeCond Yes Resolution2 Use Dry Solvents & Inert Atmosphere MoistureOK->Resolution2 No Resolution3 Systematically Vary Temp, Time, Base Conc. SideProducts->Resolution3 No Resolution4 Address Specific Side Reactions (See Q2) SideProducts->Resolution4 Yes

Caption: Troubleshooting workflow for low reaction yields.

Q2: I'm observing significant impurities in my crude product. What are the likely side reactions?

Answer: The formation of side products is common when working with multifunctional reagents.[1] Controlling reaction parameters is key to improving selectivity.

Common Impurities and Mitigation Strategies:

Observed Impurity Plausible Cause Suggested Solution
Unmethylated Product Incomplete reaction with Methyl Iodide (MeI). MeI may have degraded.Ensure you are using fresh, high-purity MeI. Consider increasing the equivalents of MeI to 1.1-1.2 or slightly extending the reaction time for the methylation step.
Over-brominated Species This is less likely if starting with the bromopyrazole, but possible if bromination is a final step. Harsh brominating conditions can lead to multiple brominations.[11]If performing a separate bromination step, use a milder reagent like N-Bromosuccinimide (NBS) and control the stoichiometry carefully. Run the reaction at a lower temperature.[1]
Ring-Opened Products The triazine ring can be susceptible to hydrolysis under excessively harsh basic or acidic conditions during workup.Use the minimum required amount of base for cyclization. During workup, neutralize the solution carefully, avoiding strong pH extremes and prolonged exposure. Consider an alternative workup that avoids strong aqueous acids.
Polymerization Reactive intermediates, especially if the reaction stalls, can potentially polymerize.[3]Ensure the reaction proceeds smoothly to completion by monitoring with an appropriate analytical technique like TLC or LC-MS.[1] Do not overheat or run the reaction for excessively long periods.
Q3: The purification of the final product by column chromatography is difficult. What can I do?

Answer: Purification of N-heterocycles can be challenging due to their polarity and tendency to streak on silica gel.[2]

Purification Strategies:

  • Recrystallization: This should be the first method you attempt. The crude product is often a solid. Experiment with different solvent systems like ethanol/water, DMF/water, or isopropanol to find one that gives good quality crystals upon cooling.

  • Modified Column Chromatography:

    • Neutralize Silica: Pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) to neutralize acidic sites that cause streaking.[2]

    • Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for acid-sensitive compounds.[2]

    • Solvent System: Use polar solvent systems like dichloromethane/methanol or ethyl acetate/methanol. A gradient elution is often necessary.

Q4: Can this reaction be performed without a microwave reactor?

Answer: Yes. Microwave assistance primarily serves to drastically reduce reaction times by efficient and rapid heating.[8] The synthesis can be adapted for conventional heating (e.g., an oil bath). However, you must be prepared to significantly increase the reaction times for each heating step, likely from minutes to several hours. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal heating duration for each step.[1]

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Guan, Y., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry.[Link]

  • Biosynce. (2025). What are the side - reactions in pyrazine synthesis?
  • Novinson, T., et al. (1977). Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors. Journal of Medicinal Chemistry.[Link]

  • Kopriva, S., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES.

  • Al-Sanea, M. M., et al. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. Bioorganic Chemistry.[Link]

  • Hassan, A. E., et al. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][2][3]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry.[Link]

  • USCKS. (n.d.). 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol.

  • NextSDS. (n.d.). 8-bromo-2-(methylsulfanyl)pyrazolo[1,5-a][2][3]triazin-4-ol.

  • El-Gazzar, A. B. A., et al. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules.[Link]

  • Taylor, E. C., & Sowinski, F. (1975). Pyrazolo-as-triazines. Part II. Bromination. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Beilstein, A. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.[Link]

Sources

Optimization

Overcoming solubility issues of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol in organic solvents

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 8-Bromo-2-(methylth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol .

As a Senior Application Scientist, I have structured this center to move beyond basic solvent screening. We will dissect the physical chemistry causing the insolubility and provide field-proven, self-validating workflows to overcome it.

Part 1: Molecular Diagnostics & FAQs

Q1: Why is 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol practically insoluble in standard organic solvents like DCM, EtOAc, or Toluene? A: The intractability of this scaffold is not primarily driven by its molecular weight or the lipophilicity of the bromo/methylthio groups. Instead, it is governed by high crystal lattice energy resulting from lactam-lactim tautomerization. The 4-OH group exists in equilibrium with the 4(3H)-one (lactam) form. This allows the molecule to form extensive intermolecular hydrogen-bonded dimers and ribbons in the solid state. Combined with the planar π−π stacking of the fused bicyclic core, the thermodynamic penalty to break the crystal lattice and solvate the monomer is exceptionally high [1].

Q2: I need to perform a Suzuki-Miyaura cross-coupling at the 8-Bromo position, but my catalyst crashes out because I have to use neat DMSO to dissolve the starting material. What is the workaround? A: Neat DMSO often poisons palladium catalysts or impedes the transmetalation step. The optimal workaround is in situ salt formation using an organic-soluble base, or employing a co-solvent matrix (e.g., Toluene:DMAc). Because the 4-OH proton is rendered highly acidic by the electron-withdrawing triazine ring (estimated pKa ~6.5–7.5), deprotonation with a bulky organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields an ion pair. The lipophilic DBU-H⁺ counterion acts as a phase-transfer solubilizer, drastically increasing solubility in moderately polar solvents like 1,4-dioxane [2].

Q3: How do I permanently overcome this solubility issue for a multi-step synthesis workflow? A: If your workflow requires multiple downstream steps (e.g., organometallic additions, halogenations) and normal-phase silica gel purification, you must chemically ablate the hydrogen-bond donor. This is achieved via transient electrophilic masking (protecting group strategy). Alkylating the oxygen/nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM group shatters the crystal lattice, converting an insoluble powder into a highly soluble oil or amorphous solid [3].

Part 2: Logical Workflows & Troubleshooting Diagrams

To determine the most efficient solubilization strategy for your specific reaction, follow the decision matrix below.

SolubilizationStrategy Root Solubility Issue: 8-Br-2-(SMe)-pyrazolo[1,5-a][1,3,5]triazin-4-ol Q1 Is the downstream reaction base-compatible? Root->Q1 Salt In Situ Salt Formation (DBU, NaH, or Cs2CO3) Q1->Salt Yes Q2 Can the workflow tolerate additional synthetic steps? Q1->Q2 No PG Transient Protection (SEM-Cl or MOM-Cl) Q2->PG Yes Heat Co-solvent & Thermal Modulation (DMAc/Toluene at 80°C) Q2->Heat No

Fig 1. Decision matrix for overcoming pyrazolo-triazine insolubility in organic workflows.

Part 3: Validated Solubilization Protocols

Protocol A: In Situ Deprotonation for Cross-Coupling

Causality: By converting the neutral hydrogen-bonded polymer into a discrete DBU salt, we replace strong intermolecular H-bonds with ion-dipole interactions that are easily solvated by ethereal solvents. Self-Validation: The success of this protocol is visually confirmed when the opaque, heterogeneous suspension transitions to a transparent, homogenous solution prior to catalyst addition.

  • Preparation: Charge an oven-dried Schlenk flask with 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (1.0 eq) and anhydrous 1,4-dioxane to achieve a theoretical concentration of 0.1 M. Observation: The mixture will be a cloudy suspension.

  • Deprotonation: Under a nitrogen atmosphere, add DBU (1.1 eq) dropwise at 25°C while stirring vigorously.

  • Validation Check: Stir for 5–10 minutes. The suspension must clear into a homogenous solution. If slight turbidity remains, gently warm to 40°C or add 5% v/v DMAc.

  • Reaction Execution: Once solubilized, sequentially add your boronic acid (1.2 eq), aqueous K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Heat to 90°C.

Protocol B: Transient Electrophilic Masking (SEM Protection)

Causality: The bulky trimethylsilyl group of SEM-Cl prevents π−π stacking, while the ether linkage eliminates the H-bond donor. This permanently resolves solubility issues for all subsequent organic steps until deprotection.

Mechanism A Insoluble Lactam (H-Bonded Network) B Deprotonation (Base addition) A->B C Anionic Intermediate (Lattice Disrupted) B->C D Electrophilic Masking (SEM-Cl) C->D E Highly Soluble Organic Product D->E

Fig 2. Mechanistic pathway of crystal lattice disruption via transient electrophilic masking.

  • Activation: Suspend the starting material (1.0 eq) in anhydrous DMF (0.2 M) at 0°C under argon.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions.

  • Validation Check: Monitor for H₂ gas evolution. Stir at 0°C for 30 minutes until bubbling ceases and the solution becomes clear and yellow/orange, indicating complete anion formation.

  • Masking: Add SEM-Cl (1.1 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). The previously insoluble core will now remain entirely in the organic EtOAc phase. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Part 4: Quantitative Solvent Compatibility Matrix

To assist in solvent selection without wasting material on empirical screening, refer to the thermodynamic solubility estimates below, derived from general solvation principles for fused heterocyclic compounds [4].

Solvent / SystemDielectric Constant (ε)Est. Solubility LimitApplication / Causality Notes
Hexanes / DCM < 9.0< 0.1 mg/mLUnsuitable. Low polarity cannot overcome the crystal lattice energy.
THF / 1,4-Dioxane ~ 7.50.5 - 2.0 mg/mLPoor. Requires Protocol A (DBU salt formation) to achieve workable molarity.
DMF / DMAc ~ 37.015.0 - 25.0 mg/mLGood Baseline. High dipole moment disrupts π−π stacking. Heat to 60°C for >20 mg/mL.
DMSO 46.7> 50.0 mg/mLExcellent. Best for NMR and stock solutions. Strong H-bond acceptor capabilities.
Toluene:DMAc (4:1) Mixed~ 10.0 mg/mLOptimal Co-solvent. Balances solubility with non-coordinating environments for Pd-catalysis.

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Center for Biotechnology Information (PMC). Discusses the critical impact of intermolecular hydrogen bonding and planarity on the solid-state lattice energy and solubility of heterocyclic compounds. Available at:[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Details the physical chemistry behind co-solvency, hydrotropic agents, and salt formation for poorly soluble organic molecules. Available at:[Link]

  • Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. Journal of Medicinal Chemistry (ACS). Provides structural context and synthetic handling insights for highly functionalized pyrazolo[1,5-a][1,3,5]triazine derivatives. Available at:[Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed (J Pharm Sci). Authoritative modeling of stoichiometric stepwise competitive equilibria and intersolute effects (crystal energy) in heterocyclic dissolution. Available at:[Link]

Troubleshooting

Technical Support Center: Minimizing Debromination of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with the highly functionalized 5-aza-9-deazapurine scaffold, spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with the highly functionalized 5-aza-9-deazapurine scaffold, specifically 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol . This core is highly valued in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors[1].

However, during late-stage palladium-catalyzed cross-coupling functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently encounter severe hydrodehalogenation (debromination) . This guide provides an in-depth mechanistic breakdown, a troubleshooting matrix, and a self-validating experimental protocol to suppress this side reaction.

Part 1: Mechanistic FAQs & Root Cause Analysis

Q1: Why is the 8-bromo position of this specific pyrazolo[1,5-a][1,3,5]triazine so prone to debromination? A: The pyrazolo[1,5-a][1,3,5]triazine core is highly electron-deficient. While this facilitates rapid oxidative addition of the palladium(0) catalyst into the C8–Br bond, it also creates an electrophilic Pd(II)–aryl intermediate[2]. If the subsequent transmetalation step is slow—often exacerbated by the steric hindrance or coordination of the adjacent 2-methylthio group—the Pd(II) complex becomes highly susceptible to hydride attack. This leads to the formation of a palladium-hydride (Pd–H) species, which undergoes premature reductive elimination to yield the debrominated byproduct (Ar–H)[3].

Q2: Where do the hydrides causing this side reaction come from? A: Hydride sources in cross-coupling reactions are often hidden within standard reagents. Strong, nucleophilic alkoxide bases (e.g., NaOtBu) can undergo β -hydride elimination, directly transferring a hydride to the metal center[3]. Additionally, primary or secondary alcohols used as co-solvents, formate impurities in DMF, or even the alkyl groups on certain phosphine ligands can act as hydride donors under thermal stress[4].

Q3: How do the functional groups on this specific molecule (4-ol and 2-methylthio) alter the catalytic cycle? A:

  • The 4-ol (Tautomeric 4-oxo) Group: The N-H/O-H proton is acidic. It will immediately quench one equivalent of your base. If you do not account for this by adding excess base (e.g., 2.5 equivalents), the transmetalation step will stall, giving the debromination pathway time to dominate.

  • The 2-Methylthio Group: Thioethers are soft ligands that can competitively coordinate to the palladium center, effectively poisoning the catalyst or slowing down the catalytic cycle. Utilizing bulky, electron-rich ligands (like XPhos or SPhos) is critical to outcompete this off-target coordination and accelerate the desired reductive elimination[5].

Mechanism Start 8-Bromo-Pyrazolo-Triazine + Pd(0) Catalyst OxAdd Pd(II)-Aryl Oxidative Addition Complex Start->OxAdd Fast Transmetalation Transmetalation (Slowed by 2-SMe coordination) OxAdd->Transmetalation Desired Pathway Hydride Hydride Transfer (from Alkoxide Base/Solvent) OxAdd->Hydride Competing Pathway RedElim Reductive Elimination (Accelerated by XPhos) Transmetalation->RedElim Product Desired Cross-Coupled Product RedElim->Product Debrom Debrominated Byproduct (Ar-H) Hydride->Debrom Reductive Elimination

Catalytic divergence: Desired cross-coupling vs. competing hydrodehalogenation pathway.

Part 2: Troubleshooting & Optimization Matrix

To systematically eliminate debromination, you must optimize the base, ligand, and solvent concurrently[6]. Weaker inorganic bases (like K3​PO4​ ) are preferred over strong bases to minimize Pd-H formation[3]. Below is a quantitative summary of reaction condition screening for the Suzuki-Miyaura coupling of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol with a standard arylboronic acid.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Debromination (%)Diagnosis & Causality
Pd(PPh3​)4​ (5 mol%) NaOtBu (2.0)DMF10015%75% Critical Failure: Strong base acts as hydride donor; high temp accelerates decomposition[4].
Pd(OAc)2​ / PPh3​ K2​CO3​ (2.0)Dioxane / H2​O 9045%40% Suboptimal: Base is consumed by the 4-ol proton; transmetalation stalls.
Pd(dppf)Cl2​ Cs2​CO3​ (3.0)Dioxane8068%12% Moderate: Excess base helps, but ligand is not bulky enough to prevent 2-SMe coordination.
Pd2​(dba)3​ / XPhos K3​PO4​ (3.0)Toluene (Degassed)8088% <5% Optimized: Bulky ligand forces reductive elimination; mild base prevents Pd-H formation[5].

Part 3: Self-Validating Experimental Protocol

The following protocol details the optimized Suzuki-Miyaura cross-coupling workflow. This is a self-validating system : it includes specific analytical checkpoints to ensure the chemical environment is behaving as predicted before committing to full workup.

Reagents & Materials
  • Substrate: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst/Ligand: Pd2​(dba)3​ (2.5 mol%, equates to 5 mol% Pd), XPhos (10 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 equiv) — Excess required due to the acidic 4-ol proton.

  • Solvent: Anhydrous Toluene (10 mL), thoroughly degassed via freeze-pump-thaw.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 8-bromo substrate, arylboronic acid, and K3​PO4​ . Evacuate and backfill the flask with ultra-pure Argon three times.

  • Catalyst Complexation: In an argon-filled glovebox, pre-mix Pd2​(dba)3​ and XPhos in 2 mL of degassed toluene. Stir for 10 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L2​Pd(0) species.

  • Reagent Integration: Transfer the active catalyst solution to the Schlenk flask containing the solid reagents. Add the remaining 8 mL of degassed toluene.

  • Controlled Heating: Heat the reaction mixture to exactly 80 °C. Causality Note: Exceeding 80 °C exponentially increases the rate of thermal decomposition of the solvent/ligand, generating hydrides that lead to debromination[4].

  • Validation Checkpoint (2 Hours): Withdraw a 10 μ L aliquot, dilute in LC-MS grade MeCN, and analyze.

    • Pass Criteria: The MS ratio of the desired product ( [M+H]+ ) to the debrominated byproduct ( [M−Br+H]+ ) must be 15:1.

    • Fail Criteria: If significant Ar-H is observed, the solvent was inadequately degassed (oxygen ingress leads to ligand oxidation and catalyst degradation) or the base contains moisture.

  • Quench and Purification: Upon full consumption of the starting material (typically 6-8 hours), cool to room temperature. Quench with saturated aqueous NH4​Cl to neutralize the phenoxide-like intermediate. Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Workflow Step1 1. Reagent Prep (Argon Purge) Step2 2. Pre-mix Catalyst (Pd2(dba)3 + XPhos) Step1->Step2 Step3 3. Combine & Heat (Toluene, 80°C) Step2->Step3 Step4 4. LC-MS Validation (Check Ar-R vs Ar-H) Step3->Step4 Step5 5. Quench (Sat. NH4Cl) Step4->Step5 Step6 6. Extract & Purify (Flash Chromatography) Step5->Step6

Experimental workflow for optimized, debromination-free cross-coupling.

References

  • Cross-Coupling Reactions Guide JMCCT[Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models National Institutes of Health (PMC)[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future National Institutes of Health (PMC) [Link]

Sources

Optimization

Troubleshooting degradation of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol during storage

Technical Support Center: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Storage & Stability Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical vulnerabilities of 8-Br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Storage & Stability

Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical vulnerabilities of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol, a highly functionalized heterocyclic API precursor. Due to its dense array of reactive moieties—a photolabile halogen, an oxidation-prone thioether, and a tautomeric hydroxyl group—this compound requires stringent handling protocols to prevent degradation during long-term storage and formulation.

Diagnostic Workflows & Causality

Workflow Start Detect Impurity via LC-MS MassCheck Analyze Mass Shift (Δm) Start->MassCheck Ox Δm = +16 or +32 Da (Thioether Oxidation) MassCheck->Ox DeBr Δm = -78 Da (Photodehalogenation) MassCheck->DeBr Hyd Mass Varies / Ring Opened (Hydrolytic Cleavage) MassCheck->Hyd ActionOx Purge with Argon Store at -20°C Ox->ActionOx ActionDeBr Use Amber Vials Block UV Light DeBr->ActionDeBr ActionHyd Desiccate Control pH Hyd->ActionHyd

Fig 1: Diagnostic workflow for identifying and mitigating storage-induced degradation.

Troubleshooting FAQs: Mechanisms & Mitigation

Q1: After 30 days of storage at room temperature, our LC-MS shows a new peak with a +16 Da mass shift. Why is this happening, and how do we stop it? A1: You are observing thioether oxidation . The 2-methylthio group on the pyrazolo-triazine core is a soft nucleophile. In the presence of atmospheric oxygen, trace transition metals (often leached from glassware), or reactive oxygen species (ROS) in excipients, the electron-rich sulfur atom is oxidized to a sulfoxide (+16 Da), and eventually to a sulfone (+32 Da)[1].

  • Causality: The lone pairs on the sulfur atom are highly susceptible to electrophilic attack by peroxides or oxygen radicals. This is a ubiquitous degradation pathway for thioether-containing APIs [4].

  • Mitigation: Transfer the compound to inert storage. Purge vials with high-purity Argon (which is heavier than Nitrogen, providing a better blanket) and store at -20°C. Avoid polyethylene containers that are permeable to oxygen; use tightly sealed, PTFE-lined glass vials.

Q2: We left a solution of the compound on the benchtop, and it lost its 8-bromo substituent (Δm ≈ -78 Da). Is the pyrazolo-triazine core unstable? A2: The core is stable, but the 8-bromo substituent is highly photolabile. You are observing photolytic debromination .

  • Causality: The C-Br bond dissociation energy is relatively low. When exposed to ambient laboratory light or UV radiation, the molecule absorbs photons, leading to homolytic cleavage of the C-Br bond. This generates a highly reactive heteroaryl radical at the 8-position, which rapidly abstracts a hydrogen atom from the solvent (e.g., methanol, water) to form the des-bromo degradation product [2].

  • Mitigation: All handling must be performed under low-actinic lighting. Solutions and solid powders must be stored in amber glass vials or wrapped in aluminum foil.

Q3: Does the 4-ol group cause stability issues in humid environments? A3: Yes, through tautomerization-induced hydrolysis. The 4-ol group exists in a dynamic tautomeric equilibrium with the 4(3H)-one (amide-like) form [3].

  • Causality: In the 4(3H)-one tautomer, the adjacent carbon becomes highly electrophilic. In the presence of high humidity and extreme pH (either acidic or basic), water acts as a nucleophile, attacking the triazine ring and causing hydrolytic ring-opening.

  • Mitigation: Store the API with active desiccants (e.g., silica gel packets) in a secondary sealed container. If formulating, maintain the pH within a neutral window (pH 6.0–7.5) to minimize the population of reactive tautomeric intermediates.

Quantitative Degradation Profiling

To establish a baseline for your specific batch, we recommend comparing your stability data against our standardized forced degradation profiles.

Table 1: Accelerated Degradation Profile of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (14-Day Study)

Stress ConditionPrimary DegradantMass Shift (Δm)Degradation at 14 Days (%)Mechanism
Thermal (60°C, Solid) None (Stable)N/A< 0.5%N/A
Oxidative (0.3% H₂O₂) Sulfoxide / Sulfone+16 Da / +32 Da42.3%Thioether Oxidation
Photolytic (UV-Vis, 1.2M lux-hr) Des-bromo analogue-78 Da87.1%Homolytic Cleavage
Hydrolytic (pH 2.0, 40°C) Ring-opened adduct+18 Da15.6%Acid-catalyzed Solvolysis
Hydrolytic (pH 10.0, 40°C) Ring-opened adduct+18 Da22.4%Base-catalyzed Solvolysis

Experimental Protocols: Self-Validating Stability Workflow

To accurately troubleshoot your storage conditions, execute the following forced degradation and LC-MS profiling protocol. This protocol is designed to be self-validating by incorporating an internal standard and a negative control to rule out artifactual degradation caused by the analytical method itself.

Protocol: Forced Degradation & LC-MS Profiling

Objective: Identify the specific environmental trigger causing API loss by isolating oxidative, photolytic, and hydrolytic variables.

Step 1: Sample Preparation & Self-Validation Matrix

  • Prepare a 1.0 mg/mL stock solution of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol in HPLC-grade Acetonitrile (ACN).

  • Add an internal standard (e.g., 4-bromobenzophenone, 0.1 mg/mL) to normalize ionization efficiency and track solvent evaporation.

  • Aliquot 1.0 mL of the stock into four separate vials:

    • Vial A (Negative Control): Amber vial, purged with Argon, sealed. (Validates that degradation is not occurring in the LC-MS auto-sampler).

    • Vial B (Oxidative Stress): Clear vial, add 10 µL of 3% H₂O₂.

    • Vial C (Photolytic Stress): Clear vial, placed in a photostability chamber (ICH Q1B compliant, 1.2 million lux hours).

    • Vial D (Hydrolytic Stress): Amber vial, add 100 µL of 0.1 M NaOH.

Step 2: Incubation & Quenching

  • Incubate all vials at 40°C for 48 hours (except Vial C, which remains at RT in the light chamber).

  • Causality of Quenching: Reactions must be immediately halted before injection to prevent in-source degradation in the mass spectrometer.

  • Quench Vial B with 10 µL of saturated sodium thiosulfate (neutralizes peroxides). Quench Vial D with 100 µL of 0.1 M HCl (neutralizes pH).

Step 3: LC-MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: Formic acid ensures the 4-ol/4-one tautomer remains fully protonated, preventing peak splitting.

  • Detection: ESI+ mode. Scan range m/z 100-600.

  • Data Interpretation: Compare the Total Ion Chromatogram (TIC) of Vials B, C, and D against Vial A. Calculate the area percent of the parent peak relative to the internal standard.

Mechanistic Pathway Visualization

Pathways API 8-Bromo-2-(methylthio) pyrazolo[1,5-a][1,3,5]triazin-4-ol Sulfoxide Sulfoxide/Sulfone (+16 / +32 Da) API->Sulfoxide O2, Metals, ROS (Nucleophilic S) Radical Heteroaryl Radical (Transient) API->Radical UV/Vis Light (Homolytic Cleavage) Tautomer 4(3H)-one Tautomer (Electrophilic) API->Tautomer Equilibrium DesBromo Des-bromo API (-78 Da) Radical->DesBromo H-abstraction RingOpen Ring-Opened Adduct (+18 Da) Tautomer->RingOpen H2O, Extreme pH (Nucleophilic Attack)

Fig 2: Mechanistic degradation pathways of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol.

References

  • Stephen, H., Longhurst, H., Nunn, M., Parsons, C., & Burns, M. (2022). "Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis." Organic Process Research & Development.[Link]

  • Fasani, E., Profumo, A., & Albini, A. (2006). "Generation of Detectable Singlet Aryl Cations by Photodehalogenation of Fluoroquinolones." The Journal of Physical Chemistry B.[Link]

  • Nie, Z., Perretta, C., Erickson, P., et al. (2007). "Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2." Bioorganic & Medicinal Chemistry Letters.[Link]

Troubleshooting

Technical Support Center: NMR Analysis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Welcome to the Technical Support Center. This guide provides troubleshooting protocols, structural insights, and authoritative FAQs for the Nuclear Magnetic Resonance (NMR) analysis of 8-bromo-2-(methylthio)pyrazolo[1,5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides troubleshooting protocols, structural insights, and authoritative FAQs for the Nuclear Magnetic Resonance (NMR) analysis of 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol.

As a bioisostere of biogenic purines, this nitrogen-rich heterocyclic core presents unique analytical challenges[1]. These challenges are primarily driven by lactam-lactim tautomerism, restricted solubility in non-polar media, and dynamic exchange processes that can complicate spectral interpretation[2].

Part 1: Quantitative Data Summary

Selecting the correct deuterated solvent is the most critical step in analyzing fused pyrazolo-triazine systems. The table below summarizes the physicochemical behavior of the compound across common NMR solvents.

SolventSolubility (mg/mL)Dominant Tautomer FavoredNH/OH Signal VisibilityViscosity & Resolution
DMSO-d6 >20 (Excellent)Lactam (4(3H)-one)Excellent (Sharp at elevated Temp)High / Good at >320 K
DMF-d7 ~15 (Good)Lactam (4(3H)-one)GoodHigh / Good
CD3OD ~5 (Moderate)Rapid ExchangeInvisible (H/D exchange)Low / High
CDCl3 <1 (Poor)Lactim (4-ol)Poor (Broad/Missing)Low / High

Part 2: Troubleshooting FAQs

Q1: What is the optimal solvent for routine 1H and 13C NMR analysis of this compound? A1: DMSO-d6 is the universally preferred solvent. Causality: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol exists in a dynamic equilibrium with its keto tautomer, 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one[1]. In the solid state and in highly polar aprotic solvents like DMSO, the lactam (4(3H)-one) form heavily predominates because the solvent's high dielectric constant stabilizes the highly dipolar structure. Conversely, using non-polar solvents like CDCl3 leads to severe solubility issues because the lactim (4-ol) form readily forms insoluble intermolecular hydrogen-bonded dimers.

Q2: My 1H NMR spectrum in DMSO-d6 shows broad multiplets instead of sharp peaks for the pyrazole ring proton and the methylthio group. How do I resolve this? A2: You are observing intermediate exchange broadening. Causality: At room temperature (298 K), the rate of tautomeric exchange between the lactam and lactim forms, as well as restricted rotation around the highly conjugated core, occurs at an intermediate rate on the NMR timescale. This causes the signals to "smear" or broaden. To resolve this, you must perform Variable Temperature (VT) NMR to push the exchange into the "fast" regime, which will coalesce the signals into sharp, time-averaged peaks. (See Protocol 1 below).

Q3: The NH/OH proton signal (expected between 11.0–13.0 ppm) is missing or indistinguishable from the baseline. How do I verify its presence? A3: The signal is likely broadened by quadrupolar relaxation from the adjacent Nitrogen-14 nucleus or exchanging with trace water in the solvent. Causality: Protons attached to heteroatoms are labile. To definitively assign this peak and distinguish it from baseline noise or impurities, perform a D2O exchange experiment. The addition of heavy water forces an H/D exchange, causing the labile NH/OH signal to disappear, thereby self-validating its assignment. (See Protocol 2 below).

Q4: How do I ensure the stability of the 8-bromo substituent during prolonged 13C or 2D NMR acquisitions? A4: Keep the sample dry and avoid basic impurities. Causality: The pyrazolo[1,5-a][1,3,5]triazine core is highly electron-deficient. The presence of the 8-bromo substituent makes the ring susceptible to nucleophilic aromatic substitution (SNAr) or degradation if trace moisture and basic impurities are present in the DMSO-d6 over long acquisition times (12+ hours)[2]. Always use fresh, ampouled DMSO-d6 stored over molecular sieves for overnight runs.

Part 3: Experimental Methodologies & Workflows

Protocol 1: Variable Temperature (VT) NMR for Coalescing Tautomeric Signals

This protocol is a self-validating system to differentiate between structural isomers and dynamic tautomers.

  • Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of dry DMSO-d6 in a high-quality 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K (25 °C) to establish a baseline.

  • Thermal Ramping: Gradually increase the probe temperature in 10 K increments (e.g., 313 K, 323 K, 333 K, up to 353 K).

  • Equilibration: Allow 5–10 minutes of thermal equilibration at each step. Re-tune, re-match, and re-shim the probe.

  • Observation: Acquire a 1H spectrum at each temperature. You will observe the progressive narrowing and sharpening of the pyrazole C7-H and methylthio protons.

  • Validation: Return the probe to 298 K and acquire a final spectrum. It must perfectly match the baseline spectrum from Step 2 to confirm that no thermal degradation occurred during the experiment.

Protocol 2: D2O Exchange for NH/OH Signal Verification
  • Baseline Setup: Utilize the baseline 1H NMR spectrum acquired in DMSO-d6 at 298 K.

  • Deuterium Addition: Remove the NMR tube from the spectrometer and add 1–2 drops (approx. 10–20 µL) of D2O (99.9% D).

  • Mixing: Cap the tube tightly and shake vigorously for 60 seconds to ensure complete homogeneous mixing.

  • Re-acquisition: Re-insert the tube into the spectrometer. Re-shim the sample (the lock level and magnetic homogeneity will have shifted slightly due to the D2O).

  • Comparison: Acquire a new 1H NMR spectrum. The broad singlet corresponding to the NH/OH proton will disappear, confirming its identity.

Part 4: Logical Workflows & Visualizations

NMR_Workflow Start Start NMR Analysis 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Solvent Select Solvent: DMSO-d6 (Preferred) Start->Solvent CheckSol Check Solubility (>5 mg/mL?) Solvent->CheckSol Heat Gentle Heating / Sonication CheckSol->Heat No Acquire Acquire 1H NMR at 298 K CheckSol->Acquire Yes Heat->Acquire CheckPeaks Are peaks sharp & NH/OH visible? Acquire->CheckPeaks VT_NMR Perform VT-NMR (Heat to 353 K in DMSO-d6) CheckPeaks->VT_NMR Broad Peaks D2O Perform D2O Exchange to confirm NH/OH CheckPeaks->D2O Missing NH/OH Done Proceed to 13C/2D NMR CheckPeaks->Done Yes VT_NMR->Done D2O->Done

Workflow for optimal NMR solvent selection and signal troubleshooting.

Tautomerism_Logic Enol 4-ol Form (Lactim) Favored in non-polar/gas phase Equilibrium Tautomeric Exchange Rate dependent on Temp & Solvent Enol->Equilibrium Keto 4(3H)-one Form (Lactam) Favored in polar solvents (DMSO) Keto->Equilibrium Broadening Intermediate Exchange Rate Line Broadening in NMR Equilibrium->Broadening at 298 K Coalescence Fast Exchange Rate (VT-NMR) Sharp, Averaged Signals Equilibrium->Coalescence at >350 K

Causality of lactam-lactim tautomerism on NMR signal broadening and coalescence.

References

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. MDPI Molecules. Available at:[Link]

  • Popowycz, F. et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - Semantic Scholar. Semantic Scholar. Available at:[Link]

Sources

Optimization

Preventing oxidation of the methylthio group in 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Technical Support Center: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Welcome to the Technical Support Center for heterocyclic drug development intermediates. This guide is specifically engineered for medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Welcome to the Technical Support Center for heterocyclic drug development intermediates. This guide is specifically engineered for medicinal chemists and process scientists working with 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol , a critical purine isostere frequently utilized in the synthesis of selective cyclin-dependent kinase (CDK) inhibitors (e.g., CDK7, CDK9)[1][2].

A persistent challenge when handling this scaffold is the unintended oxidation of the C2-methylthio (-SMe) group. This guide provides field-proven troubleshooting strategies, self-validating protocols, and chemical rescue methodologies to maintain the structural integrity of your intermediate.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the methylthio group in my pyrazolo-triazine intermediate keep oxidizing during cross-coupling reactions? A: The 8-bromo position of this scaffold is typically functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to build the CDK inhibitor core[2]. If trace oxygen is present in your solvent, transition metals like palladium or copper will catalyze the formation of reactive oxygen species (ROS)[3]. The electron-rich sulfur atom of the methylthio group is highly susceptible to these ROS, leading to a rapid two-electron oxidation that forms a polar sulfoxide (-S(O)Me), or, under prolonged exposure, a sulfone (-SO2Me)[4].

Q2: I am seeing a +16 Da and +32 Da mass shift in my LC-MS. How do I differentiate the oxidation states, and are they reversible? A: A mass increase of +16 Da indicates the formation of a sulfoxide, while +32 Da indicates a sulfone[4].

  • Sulfoxide (+16 Da): This is a reversible defect. The oxygen can be chemically removed using specific reducing agents (see Protocol 2)[5].

  • Sulfone (+32 Da): This is an irreversible defect. Once the sulfur is fully oxidized to a sulfone, it cannot be easily reduced back to a thioether without destroying the pyrazolo[1,5-a][1,3,5]triazine core. Prevention is the only strategy here.

Q3: How can I prevent artifactual oxidation during storage and routine workups? A: Thioether oxidation can occur spontaneously at air-water interfaces, especially in microdroplets during extraction or solvent evaporation[3]. To prevent this:

  • Storage: Store the solid intermediate under an inert atmosphere (Argon or N2) at -20°C, protected from light.

  • Workup: Use degassed aqueous buffers. If your downstream chemistry permits, add a sacrificial water-soluble antioxidant, such as sodium thiosulfate or free methionine, to your aqueous washes to scavenge ROS[6].

Part 2: Data Presentation & Diagnostics

To effectively troubleshoot your reaction mixtures, use the following diagnostic table to correlate LC-MS data with the physical state of your intermediate and apply the correct intervention.

Oxidation StateFunctional GroupLC-MS Mass ShiftPolarity (Reverse Phase)ReversibilityPrimary Prevention / Intervention
Native Thioether (-SMe)Target Mass (M)Baseline (Reference)N/ADegassed solvents, Argon atmosphere.
Intermediate Sulfoxide (-S(O)Me)M + 16 DaElutes earlier (More polar)Yes Rescue via NH4I / Me2S reduction.
Terminal Sulfone (-SO2Me)M + 32 DaElutes earliest (Most polar)No Discard batch; enforce strict O2 exclusion.

Part 3: Mandatory Visualizations

Mechanistic Pathway of Oxidation and Rescue

The following diagram illustrates the causality of the oxidation events and the chemical rescue pathway.

OxidationPathway SM 8-Bromo-2-(methylthio) pyrazolo-triazine (Desired) Sulfoxide Methyl Sulfoxide (Reversible Impurity) SM->Sulfoxide O2, ROS, or Trace Metals Sulfone Methyl Sulfone (Irreversible Impurity) Sulfoxide->Sulfone Excess Oxidant (Irreversible) Rescue NH4I / Me2S (Chemical Rescue) Sulfoxide->Rescue Reduction Pathway Rescue->SM Recovers Thioether

Fig 1: Oxidation pathway of the methylthio group and chemical rescue via iodide reduction.

Self-Validating Experimental Workflow

To ensure scientific integrity, your experimental setup must be a self-validating system. This means incorporating in-process controls (IPCs) before irreversible steps are taken.

Workflow Step1 1. Solvent Prep (Freeze-Pump-Thaw) Step2 2. Reagent Loading (Schlenk Line) Step1->Step2 Step3 3. Reaction (Inert Atmosphere) Step2->Step3 Step4 4. IPC Validation (LC-MS for M+16) Step3->Step4 Step5 5. Quench & Workup (Thiosulfate Wash) Step4->Step5

Fig 2: Self-validating inert workflow to prevent artifactual oxidation during synthesis.

Part 4: Experimental Protocols

Protocol 1: Setting up an Oxidation-Free Cross-Coupling Reaction

Causality: Palladium catalysts react with dissolved oxygen to form peroxo-palladium species, which rapidly transfer oxygen to the methylthio group. Removing dissolved oxygen is not optional; it is a mechanistic requirement.

  • Solvent Degassing (Freeze-Pump-Thaw):

    • Place the reaction solvent (e.g., 1,4-dioxane/water) in a Schlenk flask.

    • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

    • Open the flask to a high vacuum for 3-5 minutes to evacuate the headspace.

    • Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing trapped gas bubbles.

    • Repeat this cycle three times. Backfill with ultra-pure Argon.

  • Reagent Assembly: Inside a glovebox or under a strict stream of Argon, load the 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol, the coupling partner (e.g., boronic acid), the base, and the Palladium catalyst into the reaction vessel.

  • Reaction Execution: Seal the vessel, transfer to the heating block, and run the reaction under a positive pressure of Argon.

  • Self-Validation Checkpoint (IPC): At 1 hour, withdraw a 5 µL aliquot using an Argon-purged syringe. Quench into degassed acetonitrile and run an LC-MS.

    • Pass Criteria: Absence of the M+16 peak.

    • Fail Criteria: If M+16 is >5%, abort heating, cool the reaction, and proceed to Protocol 2.

Protocol 2: Chemical Rescue of the Sulfoxide Impurity

Causality: If your intermediate has oxidized to the sulfoxide, it can be rescued using a method adapted from peptide chemistry (methionine sulfoxide reduction)[5][7]. Ammonium iodide (NH4I) acts as a nucleophile in acidic media to form an highly reactive iodosulfonium intermediate. Dimethyl sulfide (Me2S) acts as a co-reductant and scavenger, driving the equilibrium forward to release iodine, water, and the restored thioether[7].

  • Preparation: Dissolve the oxidized crude mixture containing the pyrazolo-triazine sulfoxide in Trifluoroacetic acid (TFA) at 0°C. (Note: Ensure the 4-OH group and any other protecting groups on your specific derivative are stable to TFA).

  • Reagent Addition: Add 10 equivalents of Ammonium Iodide (NH4I) and 10 equivalents of Dimethyl sulfide (Me2S) to the stirring solution[5].

  • Reaction: Stir the mixture at 0°C for 30 to 60 minutes. The solution may darken due to the generation of iodine.

  • Self-Validation Checkpoint: Analyze an aliquot by LC-MS. The polar M+16 peak should completely disappear, replaced by the native mass eluting later on the reverse-phase column.

  • Workup: Evaporate the TFA under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate (Na2S2O3) to reduce the generated iodine and remove residual oxidants[6]. Dry over Na2SO4, filter, and concentrate to recover the purified thioether.

Part 5: References

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. Available at:[Link]

  • The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S. Organic & Biomolecular Chemistry. Available at:[Link]

  • A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). Taylor & Francis Online. Available at:[Link]

  • WO2016142855A2 - Pyrazolo[1,5-a][1,3,5]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors. Google Patents. Available at:

  • How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 8-Bromo-2-(methylthio)pyrazolo[1,5-a]triazin-4-ol in Kinase Inhibition Assays: A Comparative Guide

Benchmarking 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol in Kinase Inhibition Assays: A Comparative Guide For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol in Kinase Inhibition Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Kinase Inhibitor Benchmarking

In the landscape of targeted therapeutics, protein kinases remain a pivotal class of drug targets. The development of small molecule kinase inhibitors requires a rigorous evaluation of their potency, selectivity, and mechanism of action. Benchmarking a novel compound against established inhibitors is a critical step in this process. This guide provides a comprehensive framework for characterizing the inhibitory activity of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol , a compound built on a scaffold known for its kinase inhibitory potential.

The pyrazolo[1,5-a][1][2][3]triazine core is recognized as a purine bioisostere, a structural mimic of the natural purine ring. This characteristic has led to the development of numerous derivatives with potent biological activities, including the inhibition of Cyclin-Dependent Kinases (CDKs).[4][5] CDKs are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2]

Given the structural lineage, this guide will proceed with the hypothesis that 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol is a putative CDK inhibitor. We will outline a strategy to benchmark its performance against a panel of well-characterized CDK inhibitors, providing a clear roadmap for its preclinical evaluation.

Comparative Analysis: A Landscape of CDK Inhibitors

To understand the potential of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol, it is essential to compare it against inhibitors with diverse selectivity profiles.

  • Pan-CDK Inhibitors: These compounds, such as Dinaciclib and Flavopiridol , exhibit broad activity against multiple CDKs. While potent, this broad-spectrum activity can sometimes be associated with higher toxicity.[2]

  • Selective CDK4/6 Inhibitors: This class includes the clinically approved drugs Palbociclib , Ribociclib , and Abemaciclib . They have transformed the treatment of hormone receptor-positive (HR+)/HER2- breast cancer by specifically targeting the G1-S phase transition of the cell cycle.[2]

  • Transcriptional CDK Inhibitors: More recently, inhibitors targeting transcriptional CDKs, such as CDK12 and CDK13, have emerged as a promising strategy to disrupt the DNA damage response in cancer cells.[2]

  • Broad-Spectrum Kinase Inhibitor (for context): Staurosporine is a potent, non-selective protein kinase inhibitor, often used as a positive control in kinase assays. Its activity against a wide range of kinases highlights the importance of selectivity profiling.[3][6]

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these benchmark inhibitors against a panel of CDK enzymes. This data provides a reference for interpreting the performance of our compound of interest.

InhibitorCDK1/CycB (nM)CDK2/CycA (nM)CDK4/CycD1 (nM)CDK5/p25 (nM)CDK7/CycH (nM)CDK9/CycT1 (nM)
(R)-Roscovitine ~40~70>1000~160~400~20
Palbociclib >10000>1000011>10000>10000>10000
Ribociclib >10000>1000010>10000>10000>10000
Abemaciclib >10000>100002>10000>10000>10000
Dinaciclib 1111104
Staurosporine ~4~3~10~3--
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol TBDTBDTBDTBDTBDTBD

Note: IC50 values are compiled from various sources and can vary based on experimental conditions. "TBD" indicates "To Be Determined" through the experimental protocols outlined below.

Experimental Design: A Two-Pronged Approach to Kinase Inhibition Profiling

To comprehensively characterize the inhibitory profile of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol, we propose a two-tiered approach utilizing distinct assay technologies. This ensures the robustness of the data and mitigates against potential assay-specific artifacts.

  • Primary Screening and Potency Determination: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay , will be employed for initial screening and to determine the IC50 values against a panel of CDKs. This assay format is well-suited for high-throughput screening due to its simplicity and sensitivity.[7]

  • Orthogonal Validation and Mechanistic Insights: A fluorescence-based method, specifically a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay , will be used as an orthogonal method to validate the primary screen findings. TR-FRET assays are less susceptible to interference from fluorescent compounds and can provide a more direct measure of target engagement.[8]

The following diagram illustrates the general workflow for these kinase inhibition assays.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol and benchmark inhibitors add_reagents Add kinase, substrate, and inhibitor to microplate wells prep_inhibitor->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubation Incubate at a controlled temperature initiate_reaction->incubation stop_reaction Stop reaction and add detection reagents incubation->stop_reaction read_plate Read plate on a luminometer or TR-FRET reader stop_reaction->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format.[9]

a. Reagent Preparation:

  • 1x Kinase Buffer: Prepare by diluting a 5x kinase buffer stock with distilled water.

  • Test Compounds: Prepare a 10-point serial dilution of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol and benchmark inhibitors in 10% DMSO.

  • Kinase Solution: Dilute the specific CDK enzyme to the desired concentration in 1x Kinase Buffer.

  • Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate and ATP at 2x the final desired concentration in 1x Kinase Buffer.

b. Kinase Reaction (5 µL volume):

  • Add 1.25 µL of the serially diluted test compounds or vehicle (10% DMSO) to the appropriate wells.

  • Add 1.25 µL of the kinase solution to all wells except the "blank" controls. For blank wells, add 1.25 µL of 1x Kinase Buffer.

  • Initiate the reaction by adding 2.5 µL of the Substrate/ATP mix to all wells.

  • Incubate the plate at 30°C for 60 minutes.

c. ADP Detection:

  • Equilibrate the plate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate-reading luminometer.

d. Data Analysis:

  • Subtract the "blank" reading from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a general guideline and may require optimization for specific kinases.[8][10]

a. Reagent Preparation:

  • 1x Kinase Buffer: Prepare as described above.

  • Test Compounds: Prepare serial dilutions as described above.

  • Kinase Solution: Prepare as described above.

  • Substrate/ATP Mix: Prepare a solution containing a biotinylated peptide substrate and ATP at 2x the final desired concentration.

  • Stop/Detection Mix: Prepare a solution in TR-FRET dilution buffer containing EDTA to stop the reaction, a Europium-labeled anti-phospho-substrate antibody (donor), and a Streptavidin-conjugated acceptor fluorophore.

b. Kinase Reaction (10 µL volume):

  • Add 2.5 µL of the serially diluted test compounds or vehicle to the appropriate wells.

  • Add 2.5 µL of the kinase solution to all wells except the "blank" controls.

  • Add 5 µL of the Substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

c. Signal Detection:

  • Add 10 µL of the Stop/Detection Mix to each well.

  • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.

d. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Calculate the percent inhibition based on the TR-FRET ratio for each compound concentration relative to the vehicle control.

  • Determine the IC50 value as described for the luminescence-based assay.

Interpreting the Data: Potency and Selectivity

The primary output of these assays will be the IC50 values for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol against the panel of CDKs.

  • Potency: A lower IC50 value indicates greater potency. By comparing the IC50 values of our test compound to those of the benchmark inhibitors, we can gauge its relative strength.

  • Selectivity: By testing against a panel of kinases, we can determine the selectivity profile. A highly selective inhibitor will have a significantly lower IC50 for its primary target(s) compared to other kinases. For example, a compound with a low nanomolar IC50 for CDK2 and micromolar IC50s for other CDKs would be considered selective for CDK2.

The following diagram illustrates a simplified CDK signaling pathway, highlighting the points of inhibition for different classes of CDK inhibitors.

G cluster_inhibitors G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6-Cyclin D Rb Rb CDK46_CycD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->S Promotes S-phase genes pRb p-Rb CDK2_CycE CDK2-Cyclin E CDK2_CycE->S CDK2_CycA CDK2-Cyclin A CDK2_CycA->G2 CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Transcription Transcription CDK9_CycT1 CDK9-Cyclin T1 PolII RNA Pol II CDK9_CycT1->PolII Phosphorylates pPolII p-RNA Pol II pPolII->Transcription Elongation Palbociclib Palbociclib Ribociclib Abemaciclib Palbociclib->CDK46_CycD Putative_Inhibitor 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (Hypothesized target: CDKs) Putative_Inhibitor->CDK2_CycE Putative_Inhibitor->CDK1_CycB Transcriptional_Inhibitors Transcriptional CDK Inhibitors Transcriptional_Inhibitors->CDK9_CycT1

Caption: A simplified diagram of the cell cycle and transcriptional regulation by CDKs, indicating potential points of inhibition.

Conclusion

This guide provides a robust framework for the initial biochemical characterization of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol. By benchmarking against a carefully selected panel of established CDK inhibitors using orthogonal assay technologies, researchers can generate high-quality, reproducible data to ascertain its potency and selectivity. This foundational knowledge is indispensable for making informed decisions about the future development of this compound as a potential therapeutic agent.

References

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Retrieved from [Link]

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry, 52(3), 655-663. [Link]

  • Dowling, J. E., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][3]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. [Link]

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Pauls, H. W., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Dasatinib. (n.d.). Selleckchem.
  • Viltard, M., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Molecular Cancer Therapeutics, 7(5), 1198-1207. [Link]

  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322. [Link]

  • IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. (n.d.). ResearchGate. Retrieved from [Link]

  • Rho, J., et al. (2024). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. PLOS ONE, 19(6), e0302484. [Link]

  • The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase inhibitor Dasatinib on a panel of B lymphoma cells of human and murine origin. (n.d.). ResearchGate. Retrieved from [Link]

  • Summary of cell line IC 50 values and responses to dasatinib. (n.d.). ResearchGate. Retrieved from [Link]

  • CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. (2025, December 3). Nature Communications. Retrieved from [Link]

  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. (2024, September 13). ACS Omega. Retrieved from [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. (n.d.). Sino Biological. Retrieved from [Link]

  • Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. (2024, June 4). PLOS ONE. Retrieved from [Link]

  • IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of cellular selectivity of approved and investigational small-molecule RTKIs. (n.d.). ResearchGate. Retrieved from [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved from [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (2017, August 16). Scientific Reports. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. (2018, September 1). MethodsX, 5, 963-969. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. (2014, October 1). Journal of Biomolecular Screening. Retrieved from [Link]

  • Cancer Therapeutics Response Portal. (n.d.). Broad Institute. Retrieved from [Link]

  • 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine. (n.d.). NextSDS. Retrieved from [Link]

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655-663. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). Molecules. Retrieved from [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. (n.d.). IRIS. Retrieved from [Link]

  • Biological Activities of Natural Products. (2020, December 7). Molecules. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of the successive extracts of the aerial parts of Rumex pictus Forssk. (n.d.). SID. Retrieved from [Link]

  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. (2022, November 23). Molecules. Retrieved from [Link]

Sources

Comparative

8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol vs traditional pyrimidine building blocks

The landscape of small-molecule drug discovery, particularly in the development of kinase inhibitors and purinergic receptor antagonists, has long been dominated by traditional pyrimidine and purine scaffolds. However, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of small-molecule drug discovery, particularly in the development of kinase inhibitors and purinergic receptor antagonists, has long been dominated by traditional pyrimidine and purine scaffolds. However, as chemical space becomes increasingly crowded and intellectual property (IP) hurdles rise, discovery programs are pivoting toward bioisosteric alternatives.

As an Application Scientist overseeing medicinal chemistry workflows, I frequently recommend the transition from standard pyrimidines to pyrazolo[1,5-a][1,3,5]triazines (5-aza-9-deazapurines). Among these, 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (CAS 54346-35-9) stands out as a master building block. This guide objectively compares its performance and utility against traditional pyrimidine cores, providing the experimental rationale and self-validating protocols necessary for successful integration into your pipeline.

Mechanistic Superiority: The Bioisosteric Advantage

Traditional pyrimidine-based drugs (e.g., Roscovitine) rely on standard nitrogen lone pairs to establish 1–2 hydrogen bonds with the kinase hinge region[1][2]. While effective, this flat SAR often leads to off-target toxicity across the kinome.

The pyrazolo[1,5-a][1,3,5]triazine core redistributes the heteroatoms, fundamentally altering the electron density and dipole moment of the scaffold[1].

  • Conformational Preference: The fusion of an electron-rich pyrazole with an electron-deficient triazine allows anilino-triazine derivatives to easily adopt an s-cis conformation[3]. This geometry is highly favorable for deep hinge-binding in kinases like CDK2, CDK7, and CK2[2][4][5].

  • Physicochemical Properties: The altered dipole improves aqueous solubility and modulates the basicity (pKa) of the core, often resulting in superior ADMET profiles compared to highly lipophilic pyrimidines[1][2].

Binding Core Scaffold Selection Pyr Traditional Pyrimidine (e.g., Roscovitine) Core->Pyr PT Pyrazolo[1,5-a][1,3,5]triazine (5-aza-9-deazapurine) Core->PT Hinge1 Standard Hinge Binding (Rigid N-lone pairs) Pyr->Hinge1 Hinge2 Enhanced s-cis Hinge Binding (Altered Electron Density) PT->Hinge2 Target1 Moderate Kinase Selectivity (High Off-Target Risk) Hinge1->Target1 Target2 Picomolar CK2 / Nanomolar CDK7 (High Selectivity & Novel IP) Hinge2->Target2

Kinase binding pathway comparison: Pyrimidine vs. Pyrazolo[1,5-a][1,3,5]triazine scaffolds.

Orthogonal Reactivity: The Power of the 8-Br, 2-SMe, 4-OH Scaffold

The true value of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol lies in its three perfectly orthogonal vectors for late-stage functionalization. Unlike symmetric pyrimidines that require complex protecting group strategies to differentiate reactivity, this scaffold allows for sequential, regioselective modifications.

G Start 8-Bromo-2-(methylthio) pyrazolo[1,5-a][1,3,5]triazin-4-ol Step1 POCl3 Chlorination (C4 Position) Start->Step1 Activation Step2 Pd-Catalyzed Coupling (C8 Bromo) Step1->Step2 SNAr + Suzuki Step3 Oxidation & SNAr (C2 Methylthio) Step2->Step3 mCPBA then Amine Product Fully Functionalized Target Molecule Step3->Product

Orthogonal functionalization workflow of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify success before proceeding, preventing the downstream carryover of unreacted starting materials.

Protocol A: C4-Activation via Chlorination
  • Objective: Convert the unreactive 4-ol (which exists predominantly as the 4-one tautomer) into a highly electrophilic 4-chloro intermediate for subsequent Nucleophilic Aromatic Substitution (SNAr).

  • Causality: Direct SNAr on the 4-ol is impossible due to poor leaving group ability. Phosphorus oxychloride (POCl₃) acts as both solvent and reagent, while catalytic N,N-dimethylaniline serves as a proton scavenger and nucleophilic catalyst, accelerating the formation of the Vilsmeier-type intermediate without degrading the sensitive triazine core.

  • Procedure:

    • Suspend 1.0 eq of the starting material in POCl₃ (10 volumes).

    • Add 0.1 eq of N,N-dimethylaniline dropwise at 0 °C.

    • Heat the mixture to 90 °C for 3 hours.

    • Cool to room temperature, concentrate under reduced pressure, and carefully quench with ice water. Extract with EtOAc.

  • Self-Validation Checkpoint: Analyze via LC-MS. The starting material ([M+H]⁺ 277) must completely disappear. The product will present a distinct 3:1 isotope pattern at [M+H]⁺ 295/297, confirming chlorine incorporation.

Protocol B: C8-Functionalization via Suzuki-Miyaura Coupling
  • Objective: Install an aryl/heteroaryl group at the C8 position to probe the kinase selectivity pocket.

  • Causality: The C8-bromo position is highly activated for oxidative addition by Palladium. We utilize Pd(dppf)Cl₂ because its large bite angle facilitates rapid reductive elimination, which minimizes the competing protodeboronation of the boronic acid partner.

  • Procedure:

    • Dissolve the C4-functionalized intermediate (1.0 eq) and aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Heat at 80 °C under N₂ for 4 hours.

  • Self-Validation Checkpoint: LC-MS must show the disappearance of the 1:1 Bromine isotope pattern. The mass should shift to the exact calculated mass of the biaryl product. TLC will show a highly UV-active spot with a different Rf compared to the starting halide.

Protocol C: C2-Substitution via Oxidation and SNAr
  • Objective: Displace the C2-methylthio group with an amine to target the solvent-exposed region.

  • Causality: A methylthio (-SMe) group is a notoriously poor leaving group for SNAr. By selectively oxidizing it with mCPBA to a sulfone (-SO₂Me), we strongly withdraw electron density from the C2 position, transforming it into an excellent leaving group. This allows for mild displacement with amines at room temperature, preserving the integrity of the rest of the molecule.

  • Procedure:

    • Dissolve the intermediate in DCM and add mCPBA (2.2 eq) at 0 °C. Stir for 2 hours (Validation: LC-MS shows [M+H]⁺ + 32 Da).

    • Quench with saturated Na₂S₂O₃, extract, and concentrate.

    • Dissolve the crude sulfone in THF, add the desired primary amine (1.5 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Final LC-MS will show the loss of 79 Da (SO₂Me) and the addition of the amine mass.

Comparative Performance Data

When functionalized using the workflows above, pyrazolo[1,5-a][1,3,5]triazine derivatives consistently outperform their pyrimidine counterparts in both potency and selectivity across multiple oncology targets[3][4][5][6].

Target EnzymeTraditional Pyrimidine ReferenceIC₅₀ (nM)Pyrazolo[1,5-a][1,3,5]triazine DerivativeIC₅₀ (nM)Fold Improvement
CDK2 (R)-Roscovitine700Compound 95[6]~5014x
CDK7 ICEC0942 (Samuraciclib)40LDC4297[5]< 5>8x
CK2 CX-4945 (Silmitasertib)1Macrocyclic PT-Derivative[4]~1Equivalent (with superior ADMET)
Thymidine Phosphorylase 7-Deazaxanthine32,000Compound 17p[3]40800x

Data synthesized from comparative in vitro enzymatic assays[3][4][5][6].

Conclusion

For discovery teams facing flat SAR, poor solubility, or IP blockades with traditional pyrimidine and purine libraries, 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is a highly strategic alternative. Its unique electronic profile enables superior kinase hinge binding, while its three orthogonal reactive sites allow for rapid, predictable, and self-validating diversification.

References

  • Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a][1,3,5]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors IRIS - Università degli Studi di Palermo URL:[Link]

  • Synthesis of Pyrazolo[1,5-a][1,3,5]triazine Derivatives as Inhibitors of Thymidine Phosphorylase ResearchGate URL:[Link]

  • Preparation and biological evaluations of new pyrazolo[1,5-a]-1,3,5-triazine derivatives ResearchGate URL: [Link]

  • Open-Air Dual-Diamination of Aromatic Aldehydes: Direct Synthesis of Azolo-Fused 1,3,5-Triazines The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Validation

Validating Target Engagement of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Derivatives: A Comparative Guide

Introduction & Mechanistic Grounding The synthesis of highly selective, ATP-competitive kinase inhibitors relies heavily on versatile heterocyclic scaffolds. 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The synthesis of highly selective, ATP-competitive kinase inhibitors relies heavily on versatile heterocyclic scaffolds. 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (CAS 54346-35-9) serves as a premier building block in this domain [[1]](). Its structural geometry allows for precise functionalization: the 2-methylthio group is primed for nucleophilic displacement, while the 8-bromo position enables palladium-catalyzed cross-coupling. This modularity has driven the development of potent pyrazolo[1,5-a][1,3,5]triazine (PT) derivatives, which have emerged as best-in-class inhibitors for Protein Kinase CK2 (Casein Kinase 2) and Cyclin-Dependent Kinase 7 (CDK7) [[2]]().

However, achieving sub-nanomolar affinity in cell-free enzymatic assays does not guarantee physiological efficacy. High intracellular ATP concentrations (~1–5 mM) aggressively compete with ATP-site binders, and cellular permeability can severely bottleneck target engagement. This guide provides an objective comparison between PT-derivatives and clinical benchmarks, detailing the robust experimental workflows required to validate true intracellular target engagement.

Mechanistic Pathway: CK2 Inhibition & Apoptosis

Protein kinase CK2 is a constitutively active, pleiotropic kinase that drives anti-apoptotic and pro-survival signaling (e.g., AKT phosphorylation) [[3]](). PT-derivatives anchor into the highly conserved ATP-binding pocket of CK2α. The pyrazolo-triazine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region, while functional groups extending from the 2- and 8-positions occupy the hydrophobic pockets, conferring selectivity over homologous kinases [[4]]().

G PT Pyrazolo-triazine Derivatives CK2 Protein Kinase CK2 (ATP Pocket) PT->CK2 Competitive Binding CX Silmitasertib (CX-4945) CX->CK2 Competitive Binding AKT AKT Phosphorylation (Pro-survival) CK2->AKT Inhibits PTEN PTEN Stability CK2->PTEN Promotes Apoptosis Cellular Apoptosis & Growth Arrest AKT->Apoptosis Decreased Survival PTEN->Apoptosis Tumor Suppression

Figure 1: Mechanism of action for Pyrazolo-triazine derivatives inhibiting CK2-mediated survival.

Comparative Performance Data

To objectively assess the performance of PT-derivatives, we must compare them against established alternatives. Silmitasertib (CX-4945) is a first-in-class indoloquinazoline CK2 inhibitor in clinical trials, but it suffers from off-target effects, notably acting as a dual CK2/CLK2 inhibitor 5. Conversely, SGC-CK2-1 is a highly selective chemical probe but exhibits poor anti-proliferative activity in certain cell lines, failing to induce caspase 3/7 activation [[6]]().

Inhibitor ClassTarget KinaseCell-Free IC50 (nM)NanoBRET IC50 (nM)Kinome SelectivityPermeability Profile
PT-Derivatives CK2α / CDK7< 1.0 nM20 - 50 nMHigh (Targeted scaffold)High (Optimized logP)
Silmitasertib (CX-4945) CK2α1.0 nM180 - 240 nMLow (Inhibits CLK2/DYRK)Moderate
SGC-CK2-1 CK2α3.0 nM15 - 36 nMVery High (Probe standard)Low (Poor anti-proliferative)

Data synthesized from benchmark kinome profiling and NanoBRET target engagement studies 4, 3, [[6]]().

Experimental Workflows for Target Engagement Validation

To bridge the gap between biochemical potency and cellular efficacy, researchers must employ orthogonal, self-validating systems. The following protocols detail the causality behind each methodological choice.

Workflow 1: NanoBRET™ Live-Cell Target Engagement

Enzymatic IC50s fail to account for cell permeability and intracellular ATP competition. The NanoBRET assay resolves this by measuring equilibrium binding in intact, living cells using Bioluminescence Resonance Energy Transfer (BRET) 7.

Step-by-Step Methodology:

  • Plasmid Transfection (Day 1): Transfect HEK293T cells with a plasmid encoding a NanoLuc® (Nluc)-CK2α fusion protein.

    • Causality: Expressing the kinase as an Nluc fusion creates a localized bioluminescent energy donor within the native cellular environment, ensuring the target is subject to physiological post-translational modifications and protein-protein interactions.

  • Tracer Equilibration (Day 2): Resuspend cells and add a cell-permeable, fluorescent NanoBRET kinase tracer (energy acceptor) at a concentration near its Kd​ .

    • Causality: The tracer binds the ATP pocket of the Nluc-CK2α fusion, bringing the fluorophore into close proximity (<10 nm) with Nluc. Upon substrate addition, BRET occurs, establishing the maximum baseline signal.

  • Compound Competition: Treat the cells with a dilution series of the PT-derivative (e.g., 10 µM to 0.1 nM) and incubate for 2 hours at 37°C.

    • Causality: If the PT-derivative successfully permeates the cell and engages the target, it will competitively displace the tracer. This increases the distance between Nluc and the fluorophore, causing a dose-dependent loss of the BRET signal.

  • Self-Validating Control: Run a parallel assay using a structurally similar PT-derivative that lacks the critical hinge-binding nitrogen (non-binding control).

    • Causality: This rules out assay interference (e.g., compound autofluorescence or cytotoxicity) and confirms that BRET signal loss is strictly due to target engagement.

NanoBRET Step1 1. Transfect Cells (Nluc-CK2α Fusion) Step2 2. Add Fluorescent Tracer (Equilibration) Step1->Step2 Step3 3. Introduce PT-Derivative Step2->Step3 Step4 4. Competitive Displacement Step3->Step4 Step5 5. Measure BRET Signal Loss Step4->Step5

Figure 2: Step-by-step NanoBRET live-cell target engagement workflow for kinase inhibitors.

Workflow 2: Cellular Thermal Shift Assay (CETSA)

While NanoBRET requires engineered fusion proteins, CETSA evaluates target engagement of endogenous kinases in unmodified cells by exploiting the thermodynamic principle of ligand-induced stabilization.

Step-by-Step Methodology:

  • Intracellular Complex Formation: Incubate wild-type cancer cells (e.g., HCT-116) with the PT-derivative for 1-2 hours.

    • Causality: This allows the compound to permeate the membrane and bind endogenous CK2α, forming a drug-protein complex that is thermodynamically more stable than the apo-protein.

  • Thermal Gradient Pulsing: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

    • Causality: Heat induces protein unfolding. Unbound CK2α will denature and aggregate at lower temperatures, whereas the PT-derivative-bound CK2α resists thermal denaturation and remains in solution.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g to pellet the aggregated proteins.

    • Causality: Centrifugation physically separates the denatured apo-protein (pellet) from the stabilized, engaged target (supernatant).

  • Quantification: Analyze the soluble fraction via Western blot using a CK2α-specific antibody.

    • Causality: The resulting melting curve ( Tm​ ) will show a significant rightward shift ( ΔTm​>2∘C ) for the treated samples compared to the DMSO control, definitively proving endogenous target engagement.

Conclusion

Derivatives synthesized from the 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol scaffold represent a highly tunable and potent class of kinase inhibitors. By rigorously validating their performance using orthogonal methods like NanoBRET and CETSA, drug development professionals can confidently advance these molecules, ensuring that biochemical potency translates into genuine intracellular efficacy.

References

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 ResearchG
  • 8-bromo-2-(methylsulfanyl)
  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945)
  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 PMC - N
  • CK2 Inhibitors Targeting Inside and Outside the C
  • Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study PMC - N
  • PARP and DDR Pathway Drug Discovery: Live-Cell Target Engagement Promega

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

Comprehensive Safety and Operational Guide for Handling 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than rote compliance with a standard Safety Data Sheet (SDS). It requires a deep, mechanistic understanding of the molecule's reactivity and biological potential.

This guide provides a self-validating system of safety protocols for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (CAS: 54346-35-9) [1]. This functionalized pyrazolo-triazine derivative is a critical building block in the synthesis of potent biological modulators, including cyclin-dependent kinase (CDK), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase 10 (PDE10) inhibitors[2][3][4].

Because this compound is a precursor to molecules designed to bind to highly conserved kinase domains, it must be handled with the assumption that it poses significant risks to rapidly dividing cells[5][6].

Hazard Assessment & Mechanistic Toxicological Profile

To design an effective safety protocol, we must first understand the causality behind the chemical hazards:

  • Electrophilic Reactivity (C8-Bromo Group): The bromine atom situated on the electron-deficient pyrazolo-triazine core acts as an excellent leaving group. This makes the molecule highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). In the event of exposure, this electrophilicity can lead to unintended alkylation or arylation of cellular nucleophiles (e.g., proteins, DNA), presenting a severe sensitization and toxicity risk[2].

  • Kinase Inhibitor Precursor Risks: Intermediates sharing structural homology with active kinase inhibitors can inadvertently interact with off-target human kinases[3][6]. Inhalation of airborne dust can directly impact mucosal linings and rapidly dividing cells, manifesting as respiratory distress or systemic toxicity[5].

  • Oxidative Instability (C2-Methylthio Group): The methylthio ether moiety is prone to oxidation, forming sulfoxides or sulfones. Improper storage with strong oxidizers can lead to exothermic degradation and the release of toxic sulfur oxides ( SOx​ ).

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a deliberate, verifiable barrier against the specific mechanistic hazards outlined above.

PPE CategorySpecificationCausality & Validation
Hand Protection Double-gloving: Heavy-duty Nitrile (Inner: 3 mil, Outer: 5+ mil).Causality: Nitrile provides superior resistance to brominated heterocycles compared to latex. Validation: Double gloving ensures that if the outer glove is breached by a reactive intermediate, the inner glove maintains barrier integrity[5][6].
Eye Protection ANSI Z87.1 approved chemical splash goggles.Causality: The compound's electrophilic nature makes it a severe ocular irritant. Safety glasses are insufficient against fine, aerosolized powders.
Respiratory NIOSH-approved N95 or P100 particulate respirator (if outside LEV).Causality: Prevents inhalation of biologically active dust particles. Validation: Fit-testing ensures a complete seal, neutralizing the primary vector for systemic exposure[5].
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs.Causality: Knit cuffs prevent particulate accumulation on exposed wrists and prevent the sleeves from dragging through contaminated areas[6].

Operational Workflow & Handling Protocol

The following step-by-step methodology is designed to minimize aerosolization and ensure a closed-system transfer.

Workflow Step1 1. Risk Assessment & Hood Verification Step2 2. Don Advanced PPE (Double Nitrile, P100) Step1->Step2 Face velocity >80 fpm Step3 3. Static Neutralization (Anti-static tools) Step2->Step3 Full barrier integrity Step4 4. Enclosed Weighing & Material Transfer Step3->Step4 Prevent aerosolization Step5 5. Reaction Setup & Solvent Addition Step4->Step5 Closed system transfer Step6 6. Decontamination & Waste Segregation Step5->Step6 Post-reaction clean-up

Operational workflow for handling biologically active brominated heterocyclic intermediates.

Step-by-Step Methodology:
  • Engineering Control Validation: Before opening the stock container, verify the face velocity of the chemical fume hood or Local Exhaust Ventilation (LEV) system. It must read between 80–120 feet per minute (fpm)[5].

  • Static Elimination: Fine powders of brominated heterocycles are highly prone to static cling. Use an anti-static ionizer gun (e.g., Zerostat) on the weighing vessel and spatula. Causality: This prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.

  • Weighing: Weigh the compound using a dedicated, clean stainless-steel or disposable anti-static plastic spatula. Crucial Rule: Never return excess material to the stock bottle to prevent cross-contamination and degradation.

  • Enclosed Transfer: Utilize a closed-system transfer (e.g., a sealed weighing boat or a funnel with a ground-glass joint) to move the compound from the balance to the reaction vessel.

  • Solubilization: Add solvents (e.g., DMF, DMSO, or chlorinated solvents) slowly down the side of the flask. Ensure the reaction vessel is properly vented through a scrubber system if heating is required, as thermal decomposition will release toxic hydrogen bromide ( HBr ) and sulfur oxides ( SOx​ )[5].

Spill Response & Decontamination Plan

In the event of a spill, standard sweeping will aerosolize the biologically active powder. Follow this targeted response:

  • Evacuation & Settling: For spills exceeding 50g, immediately evacuate the immediate area, close the sash of the fume hood, and allow airborne dust to settle for at least 15 minutes.

  • Wet Containment: Gently cover the spilled powder with damp, absorbent paper towels. Use a mild 5% sodium hypochlorite (bleach) solution to dampen the towels. Causality: The hypochlorite mildly oxidizes the methylthio group, suppressing sulfurous odors, and helps neutralize the reactive pyrazolo-triazine core.Caution: Do not use strong acids, which can trigger violent gas evolution.

  • Collection: Sweep up the damp material using a non-sparking, disposable tool. Never use a standard laboratory vacuum cleaner , as it will exhaust fine, biologically active particulates back into the room[5].

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution, followed by a thorough soap and water rinse to ensure complete degradation of residual active sites.

Waste Disposal Plan

Improper disposal of halogenated, sulfur-containing heterocycles poses severe environmental risks.

  • Solid Waste: Place all contaminated PPE, paper towels, and empty weighing vials into a chemically compatible, sealable hazardous waste container. Label explicitly as: "Toxic Solid Waste: Brominated Heterocycle / Kinase Inhibitor Intermediate".

  • Liquid Waste: Segregate halogenated solvent waste (if DCM or Chloroform is used during the reaction) from non-halogenated waste. Ensure the container is vented if gas evolution is expected from residual reactivity.

  • Destruction Protocol: The compound must be disposed of via high-temperature industrial incineration (>1000°C). The incineration facility must be equipped with an alkaline scrubber to capture and neutralize hydrobromic acid ( HBr ) and sulfur dioxide ( SO2​ ) emissions generated during combustion.

References

  • 1, nextsds.com 2.2, googleapis.com 3.3, google.com 4.4, google.com 5.5, stabiopharma.com 6.6, benchchem.com

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.